Ursolic aldehyde
Description
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Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O2/c1-19-10-15-30(18-31)17-16-28(6)21(25(30)20(19)2)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h8,18-20,22-25,32H,9-17H2,1-7H3 |
InChI Key |
VLFUANNVMXKBPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Cytotoxic Potential of Ursolic Acid: An In-depth Technical Guide for Early-Stage Research
An Important Note on Nomenclature: This technical guide focuses on the extensive early-stage research into the cytotoxicity of Ursolic Acid (UA) , a naturally occurring pentacyclic triterpenoid. While the initial query specified "Ursolic Aldehyde," the vast body of available scientific literature centers on the carboxylic acid form. Research specifically detailing the cytotoxic properties of this compound is not prominently available in the provided search results. Given their structural similarity, the mechanisms and experimental findings for Ursolic Acid provide a critical and insightful foundation for researchers interested in this class of compounds.
Ursolic acid has garnered significant attention in oncology research for its demonstrated ability to inhibit proliferation and induce apoptosis in a wide array of cancer cells, while exhibiting lower toxicity towards normal cells.[1][2] This guide provides a comprehensive overview of its cytotoxic effects, the molecular pathways it modulates, and the detailed experimental protocols used to elucidate these activities.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of Ursolic Acid and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. These values vary depending on the specific cancer cell line and the duration of exposure. Below is a summary of reported IC50 values for Ursolic Acid and its synthesized analogs.
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Ursolic Acid | SK-MEL-24 | Metastatic Melanoma | 25 | [3] |
| HeLa | Cervical Cancer | 10 | [4][5] | |
| HT-29 | Colon Cancer | 10 | [4][5] | |
| MCF-7 | Breast Cancer | 20 | [4][5] | |
| HT-29 | Colon Adenocarcinoma | 30 | [1] | |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [6] | |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | [6] | |
| U251 | Glioblastoma | 5 - 20 | [7] | |
| Multiple Lines | Various | 33.1 - 68.8 | [4] | |
| Analog 11 | HT-29 | Colon Adenocarcinoma | 8 | [1] |
| Analog 13 | MCF-7 | Breast Cancer | 9.19 ± 0.82 | [1] |
| HeLa | Cervical Cancer | 8.56 ± 0.53 | [1] | |
| A549 | Lung Cancer | 12.72 ± 0.79 | [1] | |
| Analog 14 | MGC803 | Gastric Cancer | 2.50 ± 0.25 | [1] |
| Bcap37 | Breast Cancer | 9.24 ± 0.53 | [1] | |
| Analog 32 | Multiple Lines | Various | 4.09 ± 0.27 - 7.78 ± 0.43 | [1] |
| Analog 56 | HT-29 | Colon Cancer | 4.28 | [1] |
| Carbazole Derivative 50 | HepG2 | Hepatocarcinoma | 1.26 ± 0.17 | [2] |
Mechanisms of Action: Induction of Apoptosis
Ursolic acid primarily exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, through the modulation of multiple key signaling pathways. It has been shown to trigger both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[8][9][10]
Key Signaling Pathways Modulated by Ursolic Acid
-
p53 Activation: Ursolic acid can upregulate the expression and transcriptional activity of the tumor suppressor protein p53.[11][12] Activated p53 promotes apoptosis by increasing the expression of pro-apoptotic proteins like Bax and p21.[12]
-
NF-κB Inhibition: The transcription factor NF-κB plays a crucial role in promoting cell survival by upregulating anti-apoptotic genes like Bcl-2. Ursolic acid has been found to inhibit NF-κB signaling, leading to the downregulation of Bcl-2 and sensitizing cells to apoptosis.[11]
-
Mitochondrial (Intrinsic) Pathway: UA can alter the balance of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bax, Bak).[8][10] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytosol.[8][10] Cytochrome c then activates a caspase cascade, starting with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell.[8][9]
-
Death Receptor (Extrinsic) Pathway: Research indicates that ursolic acid can induce the expression of Fas receptors on the cell surface.[10] The binding of Fas ligand (FasL) to this receptor initiates a signaling cascade that leads to the activation of caspase-8, which in turn can activate caspase-3.[10]
-
PI3K/Akt and MAPK/ERK Pathway Suppression: The PI3K/Akt and MAPK/ERK signaling pathways are critical for cell growth and survival. Ursolic acid has been shown to inhibit the phosphorylation of key proteins in these pathways, such as Akt and ERK1/2, thereby suppressing pro-survival signals and promoting apoptosis.[8][13]
Caption: Ursolic Acid Induced Apoptotic Signaling Pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to evaluate the cytotoxicity of Ursolic Acid.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15] These insoluble crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured, which is directly proportional to the number of living, metabolically active cells.[14][15]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
Ursolic Acid stock solution (dissolved in DMSO)
-
MTT solvent/solubilization solution (e.g., DMSO, acidified isopropanol)[14][15]
-
Microplate reader (spectrophotometer)
Protocol:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of Ursolic Acid in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[17]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C, protected from light.[15] During this time, visible purple formazan crystals will form.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cells. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[15]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][16] Measure the absorbance (Optical Density, OD) at a wavelength of 570-590 nm using a microplate reader.[14][16]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (OD of treated cells / OD of control cells) x 100. The IC50 value can then be determined by plotting cell viability against the log of the compound concentration.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[18]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with Ursolic Acid at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways, such as caspases, Bcl-2 family proteins, and PARP.
Protocol:
-
Protein Extraction: Treat cells with Ursolic Acid, then wash with cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression. β-actin is typically used as a loading control to ensure equal protein loading across lanes.[19]
Caption: General Experimental Workflow for Cytotoxicity Assessment.
References
- 1. Ursolic Acid Analogs as Potential Therapeutics for Cancer [mdpi.com]
- 2. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Mimusops caffra-Based Ursolic Acid, Oleanolic Acid and Derivatives Against Human Cancerous and Non-Cancerous Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the In Vitro Cytotoxic Activity of Ursolic Acid PLGA Nanoparticles against Pancreatic Ductal Adenocarcinoma Cell Lines | MDPI [mdpi.com]
- 7. Ursolic acid inhibits proliferation and induces apoptosis in human glioblastoma cell lines U251 by suppressing TGF-β1/miR-21/PDCD4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ursolic acid induces apoptosis through mitochondrial intrinsic pathway and suppression of ERK1/2 MAPK in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of apoptotic cell death by ursolic acid through mitochondrial death pathway and extrinsic death receptor pathway in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic acid induces apoptosis by activating p53 and caspase-3 gene expressions and suppressing NF-kappaB mediated activation of bcl-2 in B16F-10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic acid induces apoptosis of SW480 cells via p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 19. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ursolic Aldehyde: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the spectroscopic data for Ursolic Aldehyde (3β-Hydroxyurs-12-en-28-al), a pentacyclic triterpenoid (B12794562) of interest to researchers in natural product chemistry and drug development. Due to the limited availability of complete, formally published spectra for this compound, this document combines available data with predicted values based on the compound's structure and extensive data from the closely related ursane (B1242777) triterpenoid family, particularly Ursolic Acid.
Molecular Structure and Properties
This compound belongs to the ursane class of pentacyclic triterpenoids. Its structure features a hydroxyl group at the C-3 position and an aldehyde group at the C-28 position, distinguishing it from the more commonly studied Ursolic Acid, which possesses a carboxylic acid at C-28.
-
IUPAC Name : (3β)-3-Hydroxyurs-12-en-28-al
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed, experimentally verified ¹H and ¹³C NMR assignments for this compound are not extensively reported in peer-reviewed literature. The following tables present the predicted chemical shifts for key protons and carbons. These predictions are derived from the known spectra of analogous compounds like Ursolic Acid and standard chemical shift ranges for the relevant functional groups. The most characteristic signals are the aldehyde proton (¹H) and carbonyl carbon (¹³C).
¹H-NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz (Reference)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-28 (Aldehyde) | ~9.4 - 9.8 | s | - | Highly deshielded singlet, characteristic of an aldehyde proton. |
| H-12 (Vinyl) | ~5.2 - 5.4 | t | ~3.5 | Typical for the vinylic proton in the ursane skeleton. |
| H-3 (Carbinol) | ~3.2 - 3.4 | dd | ~11.0, 4.5 | Proton attached to the carbon bearing the hydroxyl group. |
| Methyl Protons (7x) | ~0.7 - 1.2 | s, d | - | Multiple singlet and doublet signals corresponding to the seven methyl groups. |
| Methylene/Methine | ~1.0 - 2.5 | m | - | Complex, overlapping signals from the triterpenoid backbone. |
¹³C-NMR Data (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz (Reference)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-28 (Aldehyde Carbonyl) | ~200 - 207 | The most downfield signal, characteristic of an aldehyde. A reported aldehydic signal for a similar triterpenoid was observed at 207.5 ppm.[4] |
| C-13 (Vinyl) | ~138 - 139 | Quaternary olefinic carbon. |
| C-12 (Vinyl) | ~125 - 127 | Protonated olefinic carbon. |
| C-3 (Carbinol) | ~78 - 80 | Carbon attached to the hydroxyl group. |
| C-4, C-5, C-9, C-10, C-14, C-17, C-18 | ~37 - 60 | Quaternary and methine carbons of the fused ring system. |
| Methyl Carbons (7x) | ~15 - 30 | Signals for the seven methyl groups in the structure. |
| Methylene Carbons | ~18 - 42 | Multiple signals from the CH₂ groups in the backbone. |
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is defined by the functional groups present: a hydroxyl group (-OH), an aldehyde group (-CHO), a carbon-carbon double bond (C=C), and the aliphatic hydrocarbon backbone. The table below outlines the expected characteristic absorption bands.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | ~3600 - 3200 | Strong, Broad | Characteristic of the hydroxyl group. |
| C-H Stretch (Aliphatic) | ~3000 - 2850 | Strong | From the numerous CH, CH₂, and CH₃ groups. |
| C-H Stretch (Aldehyde) | ~2850 - 2800 & ~2750 - 2700 | Medium, Sharp | Two distinct bands are often visible for the aldehyde C-H stretch. The peak around 2720 cm⁻¹ is particularly diagnostic. |
| C=O Stretch (Aldehyde) | ~1740 - 1720 | Strong, Sharp | The carbonyl stretch is a very strong and easily identifiable peak. |
| C=C Stretch (Alkene) | ~1650 - 1640 | Medium to Weak | From the C12-C13 double bond in the ursane skeleton. |
| C-O Stretch | ~1100 - 1000 | Medium | From the C-3 hydroxyl group. |
Mass Spectrometry (MS) Data
Mass spectrometry of this compound is expected to show a molecular ion peak corresponding to its molecular weight, followed by a characteristic fragmentation pattern. The key fragmentation pathway for ursane-type triterpenoids is a retro-Diels-Alder (rDA) reaction in Ring C.
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 440 | [M]⁺ | Molecular Ion |
| 422 | [M - H₂O]⁺ | Loss of water from the C-3 hydroxyl group. |
| 411 | [M - CHO]⁺ | Loss of the aldehyde group. |
| 397 | [M - H₂O - CHO]⁺ | Subsequent loss of water and the aldehyde group. |
| 232 | rDA Fragment | Retro-Diels-Alder fragmentation of Ring C. |
| 203 | rDA Fragment Side-Product | Characteristic fragment from the rDA reaction in ursane skeletons.[5] |
Experimental Protocols
The following sections describe generalized but detailed protocols for obtaining the spectroscopic data for this compound. These are standard methods applicable to the analysis of purified triterpenoid natural products.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
¹H NMR : Acquire spectra with a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are averaged.
-
¹³C NMR : Acquire spectra with a spectral width of 220-250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-1.5 seconds. A larger number of scans (1024-4096) is required due to the low natural abundance of ¹³C.
-
2D NMR : Perform standard 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete and unambiguous assignment of all proton and carbon signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly mix ~1-2 mg of purified this compound with ~100-150 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Place the mixture into a pellet-forming die and apply pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation : Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum from 4000 to 400 cm⁻¹.
-
Average 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum should be baseline-corrected and presented in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol (LC-MS/MS)
-
Sample Preparation : Prepare a stock solution of purified this compound at 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile (B52724). Further dilute to a working concentration of 1-10 µg/mL.
-
Instrumentation : Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate : 0.2-0.4 mL/min.
-
-
Mass Spectrometer Conditions :
-
Ionization Mode : Positive (ESI+) and Negative (ESI-) modes to capture different adducts and fragments.
-
Full Scan (MS1) : Acquire data over a mass range of m/z 100-1000 to detect the molecular ion.
-
Tandem MS (MS/MS) : Select the molecular ion peak (m/z 441 for [M+H]⁺ or 439 for [M-H]⁻) for collision-induced dissociation (CID) to generate a fragmentation spectrum for structural confirmation.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the extraction, isolation, and spectroscopic identification of this compound from a plant source.
Caption: Workflow for Natural Product Isolation and Analysis.
References
In Silico Prediction of Bioactive Targets for Ursolic Aldehyde and Related Pentacyclic Triterpenoids: A Technical Guide
Disclaimer: Direct in silico target prediction studies specifically for ursolic aldehyde are not extensively available in the public domain. This guide will, therefore, focus on the well-documented in silico methodologies and findings for its close structural analog, ursolic acid. The principles and techniques described herein are directly applicable to the study of this compound.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants. Like its more studied counterpart, ursolic acid, it is presumed to possess a wide range of pharmacological activities. Identifying the direct molecular targets of such natural products is a critical step in understanding their mechanisms of action and for their potential development as therapeutic agents. In silico target prediction, also known as target fishing or reverse pharmacology, offers a rapid and cost-effective approach to generate hypotheses about the biological targets of a small molecule. This technical guide provides an in-depth overview of the computational methodologies used to predict the targets of ursolic acid, which can be extrapolated for this compound, and is intended for researchers, scientists, and professionals in drug development.
In Silico Target Prediction Methodologies
The computational prediction of protein targets for a small molecule like this compound or acid primarily falls into two categories: ligand-based and structure-based approaches. Often, a combination of these methods is employed to increase the confidence of the predictions.
Ligand-Based Approaches (Target Fishing)
These methods rely on the principle that molecules with similar structures or properties are likely to interact with similar protein targets.
-
Chemical Similarity Searching: This involves searching databases of known bioactive compounds to find molecules that are structurally similar to the query molecule (e.g., this compound). The known targets of these similar molecules are then considered as potential targets for the query.
-
Pharmacophore-Based Screening: A pharmacophore model represents the essential 3D arrangement of functional groups of a molecule responsible for its biological activity. The pharmacophore of the query molecule is used to screen databases of protein structures to identify those with binding sites that can accommodate it. Web servers like PharmMapper are commonly used for this purpose.[1]
Structure-Based Approaches (Reverse Docking)
These methods require the 3D structure of potential protein targets. The query molecule is "docked" into the binding sites of a large number of protein structures, and the binding affinity is calculated using a scoring function.
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of the interaction is typically estimated by a scoring function, which provides a numerical value (e.g., docking score or binding energy). A lower docking score generally indicates a more favorable binding interaction.[2][3][4] Studies on ursolic acid have utilized this method to predict its interaction with various targets.[2][3][4]
Predicted and Validated Targets of Ursolic Acid
In silico studies have predicted a multitude of potential targets for ursolic acid. While not all of these have been experimentally validated, they provide a strong basis for further investigation.
Data Summary of Predicted Targets for Ursolic Acid
| Target Protein | In Silico Method | Predicted Binding Affinity/Score | Potential Therapeutic Area | Reference |
| Monoamine Oxidase A (MAO-A) | Molecular Docking | Dock Score: -61.95 | Neurological Disorders | [2] |
| Murine Double Minute 2 (MDM2) | Molecular Docking | Binding Energy: -5.36 kcal/mol (4HBM), -8.71 kcal/mol (5ZXF) | Cancer | [4] |
| Norovirus RdRp | Molecular Docking | Binding Score: -8.8 kcal/mol | Antiviral | [5] |
| 5-alpha-reductase (5-AR) | Molecular Docking | - | Benign Prostatic Hyperplasia | [5] |
| Estrogen Receptor | Molecular Docking | - | Cancer | [6][7][8] |
| IRAK1 | Molecular Docking | Glide-gscore: -9.873 | Inflammation | [9] |
| Caspase-3 | Target Fishing, Molecular Docking | - | Inflammation, Cancer | [10] |
| Tyrosine-protein phosphatase non-receptor type 1 | - | Inhibitor | Diabetes | [11] |
| Glycogen phosphorylase, muscle form | - | Inhibitor | Diabetes | [11] |
| Phospholipase A2 | - | Inhibitor | Inflammation | [11] |
| 11-beta-hydroxysteroid dehydrogenase 1 | - | Inhibitor | Metabolic Syndrome | [11] |
Note: A direct comparison of scores between different studies and software may not be appropriate due to variations in methodologies and scoring functions.
Experimental Protocols for In Silico Target Prediction
Protocol for Molecular Docking (Example)
This protocol provides a generalized workflow for performing reverse docking to identify potential targets for a small molecule like this compound.
-
Ligand Preparation:
-
Obtain the 2D structure of this compound (or ursolic acid).
-
Convert the 2D structure to a 3D structure using software like ChemDraw or an online server.
-
Perform energy minimization of the 3D structure using a force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
-
Target Database Preparation:
-
Select a database of 3D protein structures (e.g., Protein Data Bank - PDB).
-
Prepare the protein structures for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
-
Docking Simulation:
-
Define the binding site on each target protein. For reverse docking, this is often defined as a sphere around the geometric center of the protein or around known binding sites of homologous proteins.
-
Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the defined binding site of each protein in the database.
-
The docking algorithm will generate multiple binding poses of the ligand in the active site and calculate a docking score for each pose.
-
-
Analysis of Results:
-
Rank the potential targets based on their docking scores.
-
Visually inspect the binding poses of the top-ranked targets to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Prioritize targets for further experimental validation based on the docking scores, the biological relevance of the target, and the nature of the predicted interactions.
-
Visualization of a Generalized In Silico Target Prediction Workflow
References
- 1. sisj.journals.ekb.eg [sisj.journals.ekb.eg]
- 2. In Silico Studies Revealed Multiple Neurological Targets for the Antidepressant Molecule Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Studies Revealed Multiple Neurological Targets for the Antidepressant Molecule Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Silico Analysis Reveals MDM2 as a Potential Target of Ursolic Acid for Overcoming Tamoxifen Resistance in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Activity, ADME and Molecular Docking Studies of Novel Ursolic Acid Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Molecular Docking-based Analysis of the Impact of Ursolic Acid Derivative <b>H21</b> on Inflammation-Causing Key Proteins [journal-n.scnu.edu.cn]
- 10. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation-Associated Downstream Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Triterpenoid Aldehydes: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. These molecules are widely distributed in the plant kingdom and have been a cornerstone of traditional medicine for centuries. Within this class, triterpenoids featuring an aldehyde functional group are gaining significant attention for their potent and varied biological activities. The high reactivity of the aldehyde moiety often translates to enhanced interaction with biological targets, making these compounds promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the current literature on triterpenoid (B12794562) aldehydes, focusing on their biosynthesis, synthesis, biological activities, and mechanisms of action, with a special emphasis on quantitative data and detailed experimental methodologies.
Biosynthesis and Synthesis of Triterpenoid Aldehydes
The carbon skeletons of all triterpenoids, including aldehydes, are synthesized via the isoprenoid pathway. The journey begins with acetyl-CoA and proceeds through the mevalonate (B85504) (MVA) pathway in the cytosol to produce the C5 building block, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Two molecules of farnesyl diphosphate (FPP) are then condensed to form squalene, which is subsequently epoxidized to 2,3-oxidosqualene. This linear precursor is the branching point for the immense diversity of triterpenoid skeletons, cyclized by a family of enzymes known as oxidosqualene cyclases (OSCs).
Following cyclization, the triterpene backbone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes are responsible for introducing hydroxyl, carboxyl, and, pertinently, aldehyde functionalities at various positions on the triterpenoid scaffold.
The chemical synthesis of triterpenoid aldehydes often involves the modification of more abundant, naturally occurring triterpenoid precursors, such as betulinic acid or oleanolic acid. Common synthetic strategies include the oxidation of primary alcohols to aldehydes using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, or the reduction of carboxylic acids or esters.
Biological Activities of Triterpenoid Aldehydes
Triterpenoid aldehydes exhibit a wide spectrum of pharmacological activities, with cytotoxic, anti-inflammatory, and antiviral effects being the most prominently studied.
Cytotoxic Activity
A significant number of triterpenoid aldehydes have demonstrated potent cytotoxicity against a variety of human cancer cell lines. This activity is often attributed to the induction of apoptosis and the inhibition of pro-survival signaling pathways.
| Compound Name | Triterpene Class | Source Organism / Synthetic | Target Cell Line(s) | Activity (ED₅₀ / IC₅₀) | Reference |
| Lucialdehyde B | Lanostane | Ganoderma lucidum | LLC, T-47D, Sarcoma 180, Meth-A | > 25 µg/mL | [1] |
| Lucialdehyde C | Lanostane | Ganoderma lucidum | LLC, T-47D, Sarcoma 180, Meth-A | 10.7, 4.7, 7.1, 3.8 µg/mL | [1] |
| 3β,19α,23-Trihydroxyurs-12-en-24-al-28-oic acid | Ursane | Emmenopterys henryi | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | Data not specified for this compound, but related compounds showed IC₅₀ values of 3.11-20.12 µM | [2] |
| Synthetic Oxo-derivatives (from lupane aldehyde) | Lupane | Synthetic | HEpG2, RD TE32, A549, MCF-7, PC-3 | IC₅₀: 2.17–15.61 µM | [3] |
Anti-inflammatory Activity
The anti-inflammatory properties of triterpenoid aldehydes are primarily linked to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). This is often achieved through the inhibition of the NF-κB signaling pathway.
| Compound Name | Triterpene Class | Model System | Target(s) / Endpoint(s) | Activity (IC₅₀) | Reference |
| General Triterpenoids | Various | LPS-stimulated RAW 264.7 macrophages | NO Production | Varies (e.g., 2.1 - 14.2 µM for some triterpenes) | [4] |
| General Triterpenoids | Various | LPS-stimulated RAW 264.7 macrophages | TNF-α, IL-6, iNOS, COX-2 expression | Varies | [5] |
Antiviral Activity
Certain triterpenoid aldehydes have shown promise as antiviral agents, demonstrating activity against a range of viruses, including Dengue virus (DENV) and Human Immunodeficiency Virus (HIV).
| Compound Name | Triterpene Class | Target Virus | Mechanism / Endpoint | Activity (IC₅₀) | Reference |
| Betulinic Aldehyde | Lupane | Dengue Virus (DENV) | Viral Replication | 7.5 ± 1.1 µM | [6] |
Mechanisms of Action & Signaling Pathways
The biological effects of triterpenoid aldehydes are underpinned by their modulation of critical cellular signaling pathways. Two of the most well-documented pathways are the NF-κB pathway, central to inflammation, and the apoptosis cascade, crucial for programmed cell death.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, freeing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many triterpenoids exert their anti-inflammatory effects by interfering with this cascade, often by inhibiting the IKK complex.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Triterpenoids can induce apoptosis by activating components of both pathways. The extrinsic pathway is triggered by ligands binding to death receptors (e.g., Fas), leading to the activation of caspase-8. The intrinsic pathway is regulated by the Bcl-2 family of proteins, where pro-apoptotic members (like Bax) promote the release of cytochrome c from mitochondria, leading to the activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell.
References
- 1. New triterpene aldehydes, lucialdehydes A-C, from Ganoderma lucidum and their cytotoxicity against murine and human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids and steroids with cytotoxic activity from Emmenopterys henryi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic activity of triterpenoids with <i>N</i>,<i>O</i>-heterocyclic fragments based on 2-formyl-1(2)-ene derivative of methyldihydrobetulonate - ProQuest [proquest.com]
- 4. Diterpenoids and triterpenoids with potential anti-inflammatory activity from the leaves of Aglaia odorata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Ursolic Aldehyde for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in sourcing and utilizing high-purity Ursolic aldehyde. This document provides a summary of commercial suppliers, detailed analytical methodologies for quality assessment, and an overview of its biological signaling pathways.
Commercial Sourcing of High-Purity this compound
High-purity this compound is available from a select number of specialized chemical suppliers. These companies cater to the research and pharmaceutical industries, offering the compound with varying purity levels and in different quantities. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Code | Purity Specification | Analytical Data Provided |
| Biosynth | UAA13281 | Not explicitly stated, sold as a reference standard[1] | - |
| BioCrick | Not specified | >98%[2] | COA, HPLC, MS, NMR, MSDS[2] |
| MedChemExpress | HY-N8896 | Not explicitly stated, sold as a triterpenoid (B12794562) for research[3] | Data Sheet, Handling Instructions[3] |
| AChemBlock (via Sigma-Aldrich) | ADVH9B9B82B0 | 97% | Certificate of Analysis, Certificate of Origin |
| Molnova | M39120 | 98% (HPLC)[2] | HPLC, NMR (Consistent with structure)[2] |
Experimental Protocols for Quality Assessment
Ensuring the purity and identity of this compound is critical for reproducible research and drug development. The following are detailed methodologies for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from established protocols for the analysis of related triterpenoids, such as ursolic acid.[4][5][6][7][8]
-
Objective: To determine the purity of an this compound sample by separating it from potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA) for pH adjustment
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in methanol to a known concentration (e.g., 1 mg/mL).
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, a mixture of methanol and water (e.g., 88:12 v/v) acidified to pH 3.5 with TFA.[5] Alternatively, a gradient elution may be developed for better separation of impurities.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity of the sample is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Objective: To verify the identity and structural integrity of the this compound sample.
-
Instrumentation:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
-
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
-
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in the appropriate deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Interpretation: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, should be consistent with the known structure of this compound.[9][10] The presence of an aldehyde proton signal (around 9-10 ppm in ¹H NMR) and a corresponding carbonyl carbon signal (around 200 ppm in ¹³C NMR) are key indicators.
-
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Objective: To verify the molecular weight of the this compound sample.
-
Instrumentation:
-
Mass spectrometer (e.g., LC-MS or GC-MS)
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.
-
Analysis: Introduce the sample into the mass spectrometer.
-
Data Interpretation: The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₃₀H₄₈O₂, MW: 440.70 g/mol ).[11][12][13][14][15]
-
Visualizing Workflows and Pathways
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a newly acquired batch of this compound.
Caption: A typical experimental workflow for the quality control of this compound.
Sourcing Logic for High-Purity this compound
This diagram outlines the logical steps a researcher might take when sourcing high-purity this compound.
Caption: Logical workflow for sourcing high-purity this compound for research.
Signaling Pathways Modulated by this compound and Related Triterpenoids
This compound, being a derivative of ursolic acid, is anticipated to modulate similar intracellular signaling pathways. Research on ursolic acid has shown its involvement in pathways that regulate inflammation, cell proliferation, and apoptosis.[16][17][18][19][20]
Inhibition of Pro-inflammatory Signaling
The diagram below illustrates the potential inhibitory effects of this compound on key pro-inflammatory signaling pathways, based on data from ursolic acid studies.[16][18][19]
Caption: Potential inhibition of inflammatory signaling pathways by this compound.
References
- 1. This compound | 19132-81-1 | UAA13281 | Biosynth [biosynth.com]
- 2. molnova.cn [molnova.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. omicsonline.org [omicsonline.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijesrr.org [ijesrr.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of ursolic acid in human plasma by ultra performance liquid chromatography tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Metabolite identification of ursolic acid in mouse plasma and urine after oral administration by ultra-high performance liquid chromatography/quadrupole time-of-flight mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Ursolic Aldehyde: A Technical Guide
Disclaimer: This document explores the therapeutic potential of Ursolic Aldehyde. However, due to the limited availability of specific research on this compound, this guide draws heavily upon the extensive data available for its closely related structural analog, Ursolic Acid (UA). The information presented regarding mechanisms of action, quantitative data, and experimental protocols for Ursolic Acid should be considered as a potential framework for understanding and investigating this compound, pending further specific research on the aldehyde form.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants.[1] As a derivative of the well-studied Ursolic Acid, it holds significant promise for therapeutic applications. Pentacyclic triterpenoids are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[2][3] This technical guide provides a comprehensive overview of the therapeutic potential of this compound, primarily based on the extensive research conducted on Ursolic Acid, for an audience of researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways and workflows.
Therapeutic Potential
Based on the evidence from its acid analog, this compound is anticipated to exhibit a wide range of therapeutic effects.
Anti-Cancer Activity
Ursolic Acid has demonstrated potent anti-cancer properties across various cancer cell lines by inhibiting proliferation, inducing apoptosis (programmed cell death), and preventing metastasis.[4][5] These effects are mediated through the modulation of multiple signaling pathways critical for cancer cell survival and progression.[4][6] Derivatives of Ursolic Acid have also shown enhanced cytotoxic activity against cancer cells.[7][8]
Table 1: In Vitro Cytotoxicity of Ursolic Acid and its Derivatives
| Compound | Cell Line | Assay | IC50 / Activity | Reference |
| Ursolic Acid | HT29 (Colon Adenocarcinoma) | MTT Assay | IC50: 30 µM | [3] |
| Ursolic Acid Derivative 11 | HT29 (Colon Adenocarcinoma) | MTT Assay | IC50: 8 µM | [3] |
| Ursolic Acid Derivative 32 | Various Tumor Cell Lines | MTT Assay | IC50: 4.09 ± 0.27 to 7.78 ± 0.43 µM | [3] |
| Ursolic Acid Derivative 36 | A549 (Lung Cancer) | SRB Assay | IC50: 5.22 to 8.95 μM | [3] |
| Ursolic Acid Derivative 58 | MCF-7, HeLa, HepG2 | Proliferation Assay | IC50: 1.66 ± 0.21, 3.16 ± 0.24, 10.35 ± 1.63 μM | [3] |
| Ursolic Acid | AsPC-1, BxPC-3 (Pancreatic) | MTT Assay | IC50 < 30 µM | [9] |
| Ursolic Acid | TA cells | Resazurin assay | IC50: ~5 μg/mL | [10] |
| Ursolic Acid | A375 (Melanoma) | SRB assay | GI50: 26.7 ± 3.61 µM | [11] |
| 3-O-acetylursolic acid | A375 (Melanoma) | SRB assay | GI50: 32.4 ± 1.33 µM | [11] |
Table 2: In Vivo Anti-Cancer Activity of a Ursolic Acid Derivative
| Compound | Animal Model | Dosage | Tumor Inhibition | Reference |
| Ursolic Acid Derivative 14 | H22 xenografts in Kunming mice | 100 mg/kg | 45.6 ± 4.3% | [12] |
Anti-Inflammatory Effects
Ursolic Acid is a potent anti-inflammatory agent that modulates key inflammatory signaling pathways, including NF-κB, AP-1, and NF-AT.[13] It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in both in vitro and in vivo models.[14] This suggests that this compound could be a valuable candidate for the development of treatments for various inflammatory conditions.
Table 3: Anti-inflammatory Activity of Ursolic Acid
| Model | Treatment | Effect | Reference |
| Acetic acid-induced writhing in mice | 40 mg/kg Ursolic Acid | Inhibition of abdominal constriction | [15] |
| Carrageenan-induced paw edema in mice | 200 mg/kg Ursolic Acid derivatives | Reduction in paw edema and IL-6 production | [16] |
Neuroprotective Properties
Preclinical studies have highlighted the neuroprotective potential of Ursolic Acid, demonstrating its ability to mitigate oxidative stress, reduce neuroinflammation, and protect against neuronal damage in models of cognitive impairment, Alzheimer's, and Parkinson's disease.[2][17] The mechanisms underlying these effects involve the modulation of signaling pathways such as NF-κB and the upregulation of antioxidant defenses.[17][18]
Metabolic Regulation
Ursolic Acid has shown promise in the management of metabolic disorders. It can improve insulin (B600854) sensitivity, reduce hepatic steatosis (fatty liver), and regulate lipid and glucose metabolism.[19][20][21] These effects are partly mediated through the activation of pathways involved in energy expenditure and the inhibition of lipid accumulation.[22]
Mechanisms of Action: Key Signaling Pathways
The therapeutic effects of Ursolic Acid, and likely this compound, are attributed to its ability to modulate several critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Ursolic Acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.[23][24][25]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Ursolic Acid has been found to inhibit this pathway, leading to the suppression of tumor growth and induction of apoptosis.[1][26][27]
Caption: Modulation of the PI3K/Akt/mTOR pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, regulates a wide range of cellular processes such as proliferation, differentiation, and apoptosis. Ursolic Acid has been shown to modulate the MAPK pathway, contributing to its anti-cancer and anti-inflammatory effects.[4][28][29]
Caption: Regulation of the MAPK signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of compounds like Ursolic Acid.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and proliferation.[8][9]
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (or a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the modulation of signaling pathways.[6]
Caption: General workflow for Western Blot analysis.
Detailed Steps:
-
Protein Extraction: Lyse cells treated with this compound and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific binding of antibodies.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal to visualize the protein bands.
-
Analysis: Quantify the intensity of the bands to determine the relative expression levels of the target protein.
Anti-Inflammatory Assay (Nitric Oxide Production)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[13]
Caption: Workflow for measuring nitric oxide production.
Detailed Steps:
-
Cell Seeding: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated groups to the control group to determine the inhibitory effect of this compound on NO production.
Conclusion
While direct research on this compound is still in its nascent stages, the extensive body of evidence for its structural analog, Ursolic Acid, provides a strong rationale for its investigation as a promising therapeutic agent. The potential anti-cancer, anti-inflammatory, neuroprotective, and metabolic regulatory effects of this compound, likely mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK, warrant further dedicated research. This technical guide serves as a foundational resource for scientists and drug development professionals to design and execute preclinical studies to unlock the full therapeutic potential of this compound. Future investigations should focus on confirming these activities and mechanisms specifically for the aldehyde form, as well as evaluating its pharmacokinetic and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro cytotoxicity of novel ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Anti-Proliferative and Anti-Migratory Activities of Ursolic Acid, 3-O-Acetylursolic Acid and Their Combination Treatments with Quercetin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. alzdiscovery.org [alzdiscovery.org]
- 18. Antioxidant and Anti-inflammatory Mechanisms of Neuroprotection by Ursolic Acid: Addressing Brain Injury, Cerebral Ischemia, Cognition Deficit, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ursolic acid: A promising therapeutic agent for metabolic dysfunction-associated steatotic liver disease via inhibition of SPP1-induced Th17 cell differentiation: Editorial on “Ursolic acid targets secreted phosphoprotein 1 to regulate Th17 cells against metabolic dysfunction-associated steatotic liver disease” - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ursolic acid protects against chronic alcohol consumption-induced fatty liver disease in mice - American Chemical Society [acs.digitellinc.com]
- 23. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 26. mdpi.com [mdpi.com]
- 27. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Oxo-Ursolic Acid from Ursolic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic acid, a pentacyclic triterpenoid (B12794562) carboxylic acid, is a naturally occurring compound found in a wide variety of plants and fruits. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] To enhance its therapeutic potential and explore structure-activity relationships, chemical modifications of the ursolic acid scaffold are frequently undertaken. One common modification is the oxidation of the hydroxyl group at the C-3 position to a ketone, yielding 3-oxo-ursolic acid (also known as ursonic acid). This transformation is a key step in the synthesis of various ursolic acid derivatives with potentially improved biological activities. This document provides detailed application notes and experimental protocols for the synthesis of 3-oxo-ursolic acid from ursolic acid using various oxidation methods.
Overview of Synthetic Strategies
The synthesis of 3-oxo-ursolic acid from ursolic acid involves the selective oxidation of the secondary alcohol at the C-3 position. Several reagents can accomplish this transformation, with the most common being chromium-based reagents like Jones reagent and Pyridinium Chlorochromate (PCC), and the hypervalent iodine reagent, Dess-Martin Periodinane (DMP). The choice of oxidant depends on factors such as scale, desired purity, and tolerance of other functional groups in the molecule.
A general workflow for the synthesis is depicted below. For methods requiring the protection of the C-28 carboxylic acid, an initial protection step is necessary, followed by deprotection after the oxidation.
References
HPLC method for quantification of Ursolic aldehyde
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Ursolic Aldehyde
Introduction
This compound is a pentacyclic triterpenoid (B12794562) compound found in various medicinal plants. It is structurally similar to the more commonly studied ursolic acid, differing by the presence of an aldehyde group at the C-28 position instead of a carboxylic acid. Both compounds exhibit a range of pharmacological activities, making their accurate quantification in plant extracts and pharmaceutical formulations crucial for quality control and research.
This document provides a detailed HPLC method protocol that has been established for the quantification of ursolic acid. Given the structural similarity between ursolic acid and this compound, this method serves as an excellent starting point for the development of a validated analytical procedure for this compound. Researchers should perform method validation specific to this compound to ensure accuracy and precision.
Principle of the Method
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of triterpenoids.[1] The method described here utilizes a reversed-phase C18 column to separate the analyte from other components in the sample matrix. An isocratic mobile phase, consisting of a mixture of organic solvent and water, carries the sample through the column. The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. Detection is achieved by monitoring the UV absorbance of the eluent at a specific wavelength, typically around 210 nm for ursolic acid and related compounds.[1][2][3] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
Experimental Protocols
Sample Preparation (from Plant Material)
The extraction of this compound from plant material is a critical step for accurate quantification. Ultrasonic extraction is a common and efficient method.
-
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)[2]
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
-
-
Protocol:
-
Weigh 100 mg of the dried, powdered plant material into a centrifuge tube.[2]
-
Add 5 mL of methanol (or ethyl acetate) to the tube.[2]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes.[4]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat the extraction process (steps 2-6) two more times with fresh solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 35°C.[2]
-
Reconstitute the dried extract in 1 mL of the mobile phase.[2]
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.[2][4]
-
Preparation of Standard Solutions
-
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
-
Protocol:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in methanol.[4]
-
From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve. A typical concentration range for ursolic acid is 0.05 to 0.3 mg/mL.[2]
-
HPLC Chromatographic Conditions
The following table summarizes a typical set of HPLC conditions for the analysis of ursolic acid, which can be adapted for this compound.
| Parameter | Condition |
| HPLC System | Shimadzu LC-10A or equivalent with UV/PDA detector[2] |
| Column | Waters Symmetry Shield RP-18 (4.6 x 250 mm, 5 µm)[2][3] |
| Mobile Phase | Methanol:Water (acidified to pH 3.5 with TFA) (88:12 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25°C[5] |
| Detection Wavelength | 210 nm[2][3] |
| Run Time | Approximately 15 minutes |
Data Presentation
Method Validation Parameters
The following table presents typical validation data for an HPLC method for ursolic acid, which should be established for this compound.[2]
| Parameter | Result for Ursolic Acid |
| Linearity Range | 0.05 - 0.3 mg/mL[2] |
| Correlation Coefficient (r²) | > 0.999[2] |
| Limit of Detection (LOD) | 0.190 µg[2] |
| Limit of Quantification (LOQ) | 0.644 µg[2] |
| Recovery | 96.3 - 98.5%[2] |
| Precision (RSD%) | < 2% |
Alternative Chromatographic Conditions
For methodological flexibility, the following table summarizes alternative conditions found in the literature for the analysis of ursolic acid.
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
| Kromasil C18 (4.6 x 150 mm, 10 µm) | Methanol:0.03M Phosphate Buffer (pH 3) (90:10) | 0.5 mL/min | 214 nm | [4] |
| Symmetry C18 (4.6 x 250 mm, 5 µm) | Acetonitrile:Methanol (80:20) | 0.5 mL/min | 210 nm | [1] |
| Grace smart RP C18 (4.6 x 250 mm, 5 µm) | Methanol:Water:Orthophosphoric Acid (35:65:0.05) | - | 210 nm | |
| Kinetex C18 (4.6 x 250 mm, 5 µm) | Gradient: Water (0.1% Formic Acid) and Acetonitrile | 1.0 mL/min | 205 nm | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for Sample Preparation of this compound from Plant Material.
HPLC Analysis Logical Flow
Caption: Logical Flow of the HPLC Analysis for this compound Quantification.
References
- 1. ijesrr.org [ijesrr.org]
- 2. This compound [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ursolic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the GC-MS Analysis of Ursolic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic aldehyde, a pentacyclic triterpenoid, is a naturally occurring compound found in various medicinal plants. Its structural similarity to ursolic acid suggests potential pharmacological activities, making it a compound of interest in drug discovery and natural product chemistry. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in raw materials and finished products. Gas chromatography-mass spectrometry (GC-MS) offers a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility of triterpenoids like this compound, derivatization is a necessary step to facilitate their analysis by GC-MS.
These application notes provide a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation
The preparation of samples is a critical step to ensure accurate and reproducible results. The following protocol outlines a general procedure for the extraction of this compound from a solid matrix (e.g., plant material).
Materials:
-
Sample containing this compound
-
Methanol (B129727), HPLC grade
-
Dichloromethane, HPLC grade
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
Procedure:
-
Extraction:
-
Accurately weigh approximately 1 gram of the homogenized and dried sample into a centrifuge tube.
-
Add 10 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.
-
Vortex the mixture for 5 minutes.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine all the supernatants.
-
-
Drying and Concentration:
-
Pass the combined extract through anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 1 mL of a suitable solvent for derivatization, such as pyridine (B92270) or acetonitrile.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into a GC vial.
-
Derivatization
Derivatization is essential to increase the volatility of this compound for GC-MS analysis. Silylation of the hydroxyl group and conversion of the aldehyde to a more stable and volatile derivative are the primary goals. A two-step derivatization or a direct oximation followed by silylation is recommended. The following protocol describes the formation of an oxime derivative of the aldehyde group followed by silylation of the hydroxyl group.
Materials:
-
Reconstituted sample extract
-
Pyridine
-
Hydroxylamine (B1172632) hydrochloride
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
Procedure:
-
Oximation:
-
To the 1 mL of reconstituted sample in a GC vial, add 100 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
Silylation:
-
Add 200 µL of BSTFA with 1% TMCS to the reaction mixture.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
-
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 150°C, hold for 2 min, ramp to 250°C at 10°C/min, then ramp to 300°C at 5°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-650) or Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 min |
Data Presentation
Quantitative analysis of this compound should be performed using a calibration curve prepared with a certified reference standard that has undergone the same derivatization procedure. The following table summarizes the expected quantitative data for the trimethylsilyl (B98337) (TMS) oxime derivative of this compound.
| Parameter | Expected Value |
| Molecular Weight (Underivatized) | 440.7 g/mol |
| Molecular Weight (Derivatized) | 585.9 g/mol (for the syn/anti-oxime-TMS derivative) |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the later part of the chromatogram due to its high molecular weight. |
| Characteristic Mass Fragments (m/z) | The mass spectrum of derivatized this compound is expected to show characteristic fragments arising from the ursane (B1242777) skeleton and the derivatized functional groups. Based on the fragmentation of similar triterpenoids, key fragments could include: - Molecular Ion (M+) : m/z 585 (low intensity) - [M-15]+ : m/z 570 (loss of a methyl group) - [M-89]+ : m/z 496 (loss of a trimethylsilanol (B90980) group) - Fragments from retro-Diels-Alder (rDA) cleavage of the C-ring : Common in ursane-type triterpenoids. - Other significant fragments : m/z 203, 189, 133 (characteristic of the ursane skeleton). |
| Limit of Detection (LOD) | To be determined experimentally, but expected to be in the low ng/mL range. |
| Limit of Quantification (LOQ) | To be determined experimentally, but expected to be in the mid to high ng/mL range. |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the GC-MS analysis of this compound from a solid sample matrix.
Application Notes: Protocol for Dissolving Ursolic Aldehyde for In Vitro Assays
Introduction
Ursolic aldehyde is a pentacyclic triterpenoid (B12794562) found in various medicinal plants.[1] Like many other triterpenoids, it exhibits a range of biological activities, making it a compound of interest for in vitro research in drug discovery and development. A significant challenge in working with this compound is its poor aqueous solubility, which necessitates the use of organic solvents to prepare stock solutions for cell-based assays.[2] This document provides a detailed protocol for the solubilization of this compound for in vitro applications, with a focus on maintaining compound stability and minimizing solvent-induced cytotoxicity.
Physicochemical Properties and Solubility
This compound is a hydrophobic molecule with a molecular weight of approximately 440.7 g/mol .[3] Its LogP value of 7.3 indicates high lipid solubility and, consequently, very low water solubility.[3] While specific solubility data for this compound is not extensively published, information on the closely related compound, ursolic acid, provides valuable guidance. Ursolic acid is soluble in solvents such as methanol, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO).[4][5][6][7] For in vitro assays, DMSO is a commonly used solvent for poorly water-soluble compounds due to its high solubilizing power and miscibility with aqueous culture media.[8] However, other solvents like ethanol or acetone (B3395972) may also be considered.[9] It is crucial to limit the final concentration of any organic solvent in the cell culture medium to non-toxic levels, typically below 0.5% (v/v), to avoid adverse effects on cell viability and experimental outcomes.[8][9]
Stock Solution Stability and Storage
Proper storage of this compound stock solutions is critical to ensure compound integrity over time. Stock solutions prepared in DMSO are generally stable. Studies have shown that the majority of compounds stored in DMSO at room temperature remain stable for extended periods, with a high probability of compound integrity even after a year.[10] For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C.[3] Multiple freeze-thaw cycles have been shown to have a minimal effect on the stability of compounds dissolved in DMSO.[11][12]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can then be diluted to final working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.
-
Calculating the Solvent Volume: Calculate the volume of DMSO required to achieve a 10 mM stock solution. The molecular weight of this compound is 440.7 g/mol .
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
For 1 mg of this compound:
-
Volume (L) = (0.001 g / 440.7 g/mol ) / 0.01 mol/L = 0.000227 L = 227 µL
-
-
-
Dissolving the Compound: Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Ensuring Complete Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the dilution of the stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to prepare intermediate concentrations if a wide range of final concentrations is being tested.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the final desired concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Solvent Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as was used for the highest concentration of the test compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells in your in vitro assay.
Protocol 3: Solvent Toxicity Assessment
It is essential to determine the maximum concentration of the solvent that is non-toxic to the specific cell line used in the experiments.
Materials:
-
The cell line of interest
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
DMSO (or other solvents being tested)
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Solvent Dilutions: Prepare a range of solvent concentrations in the cell culture medium (e.g., for DMSO: 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% v/v).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Include a no-solvent control.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability for each solvent concentration relative to the no-solvent control. The highest concentration of the solvent that does not significantly reduce cell viability should be used as the maximum final concentration in subsequent experiments.
Data Presentation
Table 1: Solubility of this compound and Related Triterpenoids
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | May be soluble | [3] |
| This compound | Ethanol | May be soluble | [3] |
| This compound | DMF | May be soluble | [3] |
| Ursolic acid | Methanol | Soluble (1 part in 88) | [5] |
| Ursolic acid | Ethanol | Soluble (1 part in 178) | [5] |
| Ursolic acid | DMSO | Soluble | [13] |
| Ursolic acid | Glacial Acetic Acid | Soluble (when hot) | [4][5] |
| Ursolic acid | Water | Low solubility | [4] |
Table 2: Recommended Maximum Final Solvent Concentrations for In Vitro Assays
| Solvent | Maximum Recommended Final Concentration (v/v) | Notes | Reference |
| DMSO | < 0.5% | Can be cytotoxic at higher concentrations.[8] | [9][14] |
| Ethanol | < 0.5% | Generally less toxic than DMSO at lower concentrations. | [8][9] |
| Acetone | < 0.5% | Can be a suitable alternative to DMSO. | [9] |
| DMF | < 0.1% | Exerts a higher inhibitory effect on cells compared to other solvents. | [9] |
Mandatory Visualization
Caption: Workflow for preparing this compound solutions for in vitro experiments.
Caption: Decision tree for selecting a suitable solvent for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy this compound [smolecule.com]
- 3. This compound | Terpenoids | 19132-81-1 | Invivochem [invivochem.com]
- 4. mdpi.com [mdpi.com]
- 5. (+)-Ursolic Acid | C30H48O3 | CID 64945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijesrr.org [ijesrr.org]
- 8. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ursolic Aldehyde as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ursolic aldehyde is a naturally occurring pentacyclic triterpenoid (B12794562) found in various medicinal plants. As a derivative of ursolic acid, it is of significant interest in phytochemical analysis due to its potential biological activities and its role as a biomarker in plant extracts. The accurate quantification of this compound is crucial for the standardization of herbal products and for pharmacological studies. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis, primarily adapting methodologies from its close structural analog, ursolic acid, due to the limited availability of specific validated methods for this compound itself.
Chemical Properties of this compound
A thorough understanding of the chemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical methods.
| Property | Value | Reference |
| Molecular Formula | C30H48O2 | --INVALID-LINK-- |
| Molecular Weight | 440.70 g/mol | --INVALID-LINK-- |
| CAS Number | 19132-81-1 | --INVALID-LINK-- |
| Appearance | White to off-white powder | Commercially available standards |
| Solubility | Soluble in methanol (B129727), ethanol, chloroform; sparingly soluble in water | General triterpenoid solubility |
| Storage | Store at 2-8°C in a dry, dark place | --INVALID-LINK-- |
Experimental Protocols
Protocol 1: Preparation of Standard Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound standard for calibration curves and as a reference for sample quantification. This protocol is adapted from methods for ursolic acid.[1]
Materials:
-
This compound reference standard (≥95% purity)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Syringe filters (0.45 µm)
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 10 mL volumetric flask.
-
Dissolve the standard in approximately 7 mL of HPLC-grade methanol by vortexing.
-
Once fully dissolved, bring the volume up to the 10 mL mark with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
This stock solution should be stored at 2-8°C and can be used for up to one week.
-
-
Working Solutions:
-
Prepare a series of working solutions by diluting the stock solution with methanol.
-
For a concentration range of 10-100 µg/mL, pipette the appropriate volume of the stock solution into separate volumetric flasks and dilute with methanol as indicated in the table below.
-
Filter each working solution through a 0.45 µm syringe filter before use in HPLC analysis.
-
| Desired Concentration (µg/mL) | Volume of Stock Solution (1 mg/mL) to be Diluted | Final Volume (mL) |
| 10 | 100 µL | 10 |
| 25 | 250 µL | 10 |
| 50 | 500 µL | 10 |
| 75 | 750 µL | 10 |
| 100 | 1000 µL | 10 |
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To develop and validate an HPLC method for the quantification of this compound in plant extracts. This protocol is based on established methods for ursolic acid.[2][3]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Methanol:Water (88:12, v/v) acidified to pH 3.5 with trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve:
-
Inject 20 µL of each of the prepared working standard solutions in triplicate.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Determine the linearity of the method by calculating the correlation coefficient (r²), which should be ≥ 0.999.
-
-
Sample Preparation:
-
Extract the plant material using an appropriate solvent (e.g., methanol, ethanol, or dichloromethane).
-
Evaporate the solvent to dryness and redissolve the residue in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
-
Sample Analysis:
-
Inject 20 µL of the prepared sample solution into the HPLC system.
-
Identify the this compound peak by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Method Validation Parameters (Illustrative, based on Ursolic Acid):
The following table presents typical validation parameters for an HPLC method for triterpenoids like ursolic acid, which would need to be established specifically for this compound.
| Parameter | Typical Value (for Ursolic Acid) | Reference |
| Linearity Range | 10 - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 1.35 µg/mL | [4] |
| Limit of Quantification (LOQ) | 4.10 µg/mL | [4] |
| Precision (%RSD) | < 2% | [4] |
| Accuracy (Recovery %) | 98.35% ± 0.82 | [4] |
Protocol 3: Derivatization and Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify this compound in complex matrices where higher selectivity is required. This protocol involves a derivatization step to increase the volatility of the analyte, based on general methods for triterpenic acids.[5]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
GC vials (2 mL) with inserts
Procedure:
-
Sample Preparation:
-
Prepare a dried extract of the sample containing this compound.
-
Accurately weigh a portion of the extract and dissolve it in pyridine.
-
-
Derivatization:
-
To 100 µL of the sample solution in a GC vial, add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
-
Standard Preparation and Derivatization:
-
Prepare a series of standard solutions of this compound in pyridine.
-
Derivatize the standards using the same procedure as the samples.
-
GC-MS Conditions:
-
GC System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min, hold for 10 minutes.
-
-
MS Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Data Analysis:
-
Identify the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Quantify the analyte using a calibration curve constructed from the derivatized standards.
Visualizations
Phytochemical Analysis Workflow
Caption: A generalized workflow for the phytochemical analysis of this compound.
Putative Signaling Pathway for this compound
The biological activities of this compound are not as extensively studied as those of ursolic acid. However, based on their structural similarity, it is plausible that this compound may modulate similar signaling pathways. The following diagram illustrates a putative signaling pathway based on the known anti-inflammatory and anti-cancer effects of ursolic acid.[6][7]
Caption: A hypothetical signaling pathway for this compound's biological activity.
Conclusion
This compound is an important analyte in phytochemical research. While specific, validated analytical methods for this compound as a standard are not widely published, the protocols provided here, adapted from the well-established methods for ursolic acid, offer a robust starting point for researchers. It is imperative that any adapted method is thoroughly validated to ensure accuracy, precision, and reliability for the specific application. The provided workflows and diagrams serve as a guide for the systematic analysis and potential biological investigation of this compound.
References
- 1. Optimization of Ursolic Acid Extraction in Oil from Annurca Apple to Obtain Oleolytes with Potential Cosmeceutical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A simple GC-MS method for the screening of betulinic, corosolic, maslinic, oleanolic and ursolic acid contents in commercial botanicals used as food supplement ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic acid: biological functions and application in animal husbandry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV and LC-MS/MS Method for the Quantitative Analysis of Ursolic Aldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ursolic aldehyde is a pentacyclic triterpenoid (B12794562) compound of significant interest in pharmaceutical and cosmetic research due to its potential biological activities. As a derivative of ursolic acid, it shares a similar structural backbone but possesses a reactive aldehyde functional group in place of a carboxylic acid. This structural difference necessitates the development of a specific and reliable analytical method for its accurate quantification in various matrices, including plant extracts and biological samples. This application note details a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound.
Analytical Methodologies
Two primary methods have been developed and validated for the quantification of this compound: a robust HPLC-UV method suitable for routine analysis and a high-sensitivity LC-MS/MS method for trace-level detection.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is based on the derivatization of the aldehyde group to enhance its UV absorbance, followed by chromatographic separation.
1.1.1. Sample Preparation and Derivatization Protocol
Given that the stability of aldehydes can be a concern, proper sample handling is crucial. It is recommended to process samples promptly and store them at low temperatures in the dark to minimize degradation.
-
Extraction:
-
For plant materials, a representative sample (e.g., 1 gram of dried, powdered material) is extracted with 10 mL of methanol (B129727) or ethanol (B145695) using ultrasonication for 30 minutes at room temperature.
-
The extract is then centrifuged at 4000 rpm for 15 minutes, and the supernatant is collected.
-
The extraction process is repeated twice, and the supernatants are combined.
-
-
Derivatization:
-
An aliquot of the extract (1 mL) is evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 1 mL of a solution containing 0.1 M 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) with 2% phosphoric acid.
-
The mixture is vortexed and allowed to react at 60°C for 30 minutes in a sealed vial.
-
After cooling to room temperature, the solution is filtered through a 0.22 µm syringe filter prior to HPLC analysis.
-
1.1.2. HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 360 nm (for the DNPH derivative) |
| Run Time | 15 minutes |
1.1.3. Method Validation Summary (HPLC-UV)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery %) | 97.5 - 103.2% |
| Precision (RSD %) | < 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, an LC-MS/MS method is recommended, particularly for complex matrices or when low concentrations of this compound are expected. This method does not require derivatization.
1.2.1. Sample Preparation Protocol
-
Extraction:
-
Follow the same extraction procedure as for the HPLC-UV method (Section 1.1.1).
-
-
Purification (Optional but Recommended):
-
The crude extract can be further purified using Solid Phase Extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the sample and wash with a low percentage of organic solvent (e.g., 20% methanol in water).
-
Elute the this compound with methanol or acetonitrile.
-
-
Final Preparation:
-
The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
-
The solution is filtered through a 0.22 µm syringe filter before injection.
-
1.2.2. LC-MS/MS Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer with ESI source |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Precursor Ion (m/z): 439.4Product Ions (m/z): 421.4, 203.2 |
| Collision Energy | Optimized for the specific instrument |
1.2.3. Method Validation Summary (LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Accuracy (Recovery %) | 96.8 - 104.5% |
| Precision (RSD %) | < 3.0% |
Experimental Workflows and Signaling Pathways
2.1. General Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from a sample matrix.
2.2. Hypothesized Signaling Pathway Inhibition
While the specific signaling pathways modulated by this compound are still under investigation, it is hypothesized to share mechanisms with its parent compound, ursolic acid. Ursolic acid is known to inhibit pro-inflammatory pathways such as NF-κB and MAPK.[1][2][3] The following diagram illustrates the potential points of inhibition by this compound within these pathways.
References
- 1. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid protects mouse liver against CCl4-induced oxidative stress and inflammation by the MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ursolic Acid in Metabolic Research
A Note on Ursolic Aldehyde: Extensive literature searches reveal a significant scarcity of studies specifically investigating the applications of this compound in metabolic research. The available scientific data predominantly focuses on its closely related pentacyclic triterpenoid (B12794562), ursolic acid . Given the limited information on this compound, these application notes and protocols are based on the comprehensive research conducted on ursolic acid, which is widely studied for its beneficial effects on metabolic diseases.
Introduction to Ursolic Acid in Metabolic Research
Ursolic acid (UA) is a natural pentacyclic triterpenoid compound found in a variety of plants, fruits, and herbs, including apples, basil, and rosemary.[1][2] It has garnered considerable attention in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[3] In the context of metabolic research, ursolic acid has demonstrated significant potential in addressing key aspects of metabolic syndrome, such as obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease.[3][4][5]
Ursolic acid exerts its metabolic benefits through the modulation of several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[4][6] Its mechanisms of action include enhancing insulin sensitivity, promoting glucose uptake, reducing lipid accumulation, and increasing energy expenditure.[1][2][7] These attributes make ursolic acid a compelling compound for researchers in academia and the pharmaceutical industry who are focused on developing novel therapeutics for metabolic disorders.
Data Presentation: Quantitative Effects of Ursolic Acid on Metabolic Parameters
The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of ursolic acid on key metabolic markers.
Table 1: In Vitro Effects of Ursolic Acid on Cellular Metabolism
| Cell Line | Concentration | Effect | Reference |
| 3T3-L1 adipocytes | 2.5 µM - 10 µM | Dose-dependent inhibition of adipogenesis. | |
| 3T3-L1 adipocytes | 10 µM | Increased glucose uptake. | |
| HepG2 hepatocytes | 80 µM | Reduction in triglyceride and cholesterol levels. | |
| C2C12 myotubes | Not specified | Increased mitochondrial biogenesis. | |
| T24 bladder cancer cells | Not specified | Decreased ATP production and activation of AMPK. |
Table 2: In Vivo Effects of Ursolic Acid in Animal Models of Metabolic Disease
| Animal Model | Dosage | Duration | Key Findings | Reference |
| High-fat diet-induced obese mice | 0.125%, 0.25%, and 0.5% of diet | Not specified | Decreased body weight gain and insulin resistance. | |
| Streptozotocin-induced diabetic rats | 2.5, 5, and 10 mg/kg | 8 weeks | Dose-dependent reduction in blood glucose levels.[7] | |
| High-fat diet-fed mice | 0.14% of diet | 6 weeks | Reduction in glucose intolerance and body weight gain.[1] | |
| Aged rats | 10 mg/kg and 50 mg/kg | 7 weeks | Amelioration of adipose tissue insulin resistance at 50 mg/kg. | |
| High-fat diet-fed obese rats | 0.5% of diet | 6 weeks | Reduction in body weight and free fatty acids.[1] |
Table 3: Effects of Ursolic Acid in Human Clinical Trials
| Study Population | Dosage | Duration | Key Outcomes | Reference |
| Patients with metabolic syndrome | 150 mg/day | 12 weeks | 50% remission of metabolic syndrome; significant reductions in body weight, BMI, waist circumference, and fasting glucose; improved insulin sensitivity.[5][8] |
Signaling Pathways Modulated by Ursolic Acid
Ursolic acid's effects on metabolism are largely attributed to its influence on two central signaling cascades: the AMPK pathway and the PI3K/Akt pathway.
AMPK Signaling Pathway
AMPK is a crucial energy sensor in cells. Its activation triggers a shift from anabolic (energy-consuming) to catabolic (energy-producing) processes. Ursolic acid has been shown to activate AMPK, leading to beneficial metabolic outcomes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a primary signaling cascade downstream of the insulin receptor, playing a critical role in glucose metabolism. Ursolic acid can enhance insulin signaling through this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on ursolic acid's metabolic effects.
In Vitro Adipogenesis Assay in 3T3-L1 Cells
This protocol is designed to assess the effect of ursolic acid on the differentiation of preadipocytes into mature adipocytes.
Methodology:
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.
-
Differentiation Induction: Two days post-confluence, induce differentiation by replacing the medium with MDI induction medium (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/mL insulin). Treat cells with various concentrations of ursolic acid (e.g., 2.5, 5, 10 µM) or vehicle control.
-
Insulin Treatment: After 48 hours, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, with or without ursolic acid.
-
Maintenance: After another 48 hours, maintain the cells in DMEM with 10% FBS, with or without ursolic acid, changing the medium every two days.
-
Analysis: After 8-10 days of differentiation, assess lipid accumulation by Oil Red O staining and quantify adipogenesis by measuring the expression of adipogenic marker genes such as PPARγ and C/EBPα via qPCR or Western blot.
In Vivo Study of Ursolic Acid in a High-Fat Diet-Induced Obesity Mouse Model
This protocol outlines an in vivo experiment to evaluate the anti-obesity and anti-diabetic effects of ursolic acid.
Methodology:
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.
-
Diet and Treatment: Acclimatize the mice for one week. Divide them into groups:
-
Control Group: Fed a standard chow diet.
-
High-Fat Diet (HFD) Group: Fed a high-fat diet (e.g., 60% kcal from fat).
-
HFD + Ursolic Acid Group: Fed a high-fat diet supplemented with ursolic acid (e.g., 0.14% w/w).
-
-
Duration: Maintain the respective diets for a period of 6-12 weeks.
-
Monitoring: Monitor body weight and food intake weekly.
-
Metabolic Assessments:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the study. After an overnight fast, administer a glucose bolus (2 g/kg) via oral gavage and measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Perform an ITT a few days after the GTT. After a 6-hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg) and measure blood glucose at 0, 15, 30, 45, and 60 minutes.
-
-
Terminal Procedures: At the end of the experiment, collect blood for analysis of plasma insulin, lipids (triglycerides, cholesterol), and inflammatory markers. Harvest tissues (liver, adipose tissue, skeletal muscle) for histological analysis and gene/protein expression studies.
Conclusion
The extensive body of research on ursolic acid provides a strong foundation for its investigation as a potential therapeutic agent for metabolic diseases. The detailed protocols and quantitative data presented here offer a valuable resource for researchers and drug development professionals. While the metabolic effects of this compound remain largely unexplored, the comprehensive understanding of its structural analog, ursolic acid, may guide future research into the potential metabolic applications of other related triterpenoids. Further studies are warranted to translate the promising preclinical findings on ursolic acid into effective clinical interventions for metabolic disorders.
References
- 1. Therapeutic Potential of Ursolic Acid in Cancer and Diabetic Neuropathy Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid ameliorates obesity of mice fed with high-fat diet via alteration of gut microbiota and amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Ursolic Acid Potential for the Treatment of Metabolic Disorders, Autoimmune Diseases, and Cancers via Nuclear Receptor Pathways [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Anti-obesity and Anti-diabetic Effect of Ursolic Acid against Streptozotocin/High Fat Induced Obese in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ursolic Acid on Metabolic Syndrome, Insulin Sensitivity, and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating the Anti-inflammatory Properties of Ursolic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid (B12794562) found in various plants, herbs, and fruits like apples and cranberries, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anti-cancer effects.[1][2][3] These properties make it a compelling candidate for therapeutic development against a range of inflammatory diseases. This document provides a detailed overview of the mechanisms of action of ursolic acid and comprehensive protocols for its investigation in common in vitro and in vivo anti-inflammatory models. While structurally related, it is important to distinguish ursolic acid from its aldehyde derivative, ursolic aldehyde; the vast majority of current research focuses on ursolic acid.
The primary anti-inflammatory mechanism of ursolic acid involves the modulation of key signaling pathways that regulate the expression of pro-inflammatory mediators.[3][4] Notably, ursolic acid has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response.[3][5][6][7][8][9] By inhibiting these pathways, ursolic acid effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as other inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7][10][11][12]
Key Signaling Pathways Modulated by Ursolic Acid
Ursolic acid exerts its anti-inflammatory effects by targeting critical nodes within major inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ursolic acid has been shown to inhibit this cascade by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB's nuclear translocation and activity.[6][9][13]
Inhibition of the MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial signaling molecules that regulate cellular processes such as proliferation, differentiation, and inflammation.[1] Inflammatory stimuli activate these kinases through a phosphorylation cascade. Once activated, MAPKs can phosphorylate various transcription factors, such as AP-1, leading to the expression of inflammatory genes. Studies have demonstrated that ursolic acid can inhibit the phosphorylation of ERK, JNK, and p38, thus dampening the inflammatory response mediated by this pathway.[5][7][8][9][14]
Experimental Protocols
The following protocols provide detailed methodologies for assessing the anti-inflammatory activity of ursolic acid in standard cellular and animal models.
In Vitro Model: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is widely used to screen for anti-inflammatory compounds by mimicking bacterial-induced inflammation.[7]
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.[15]
-
Seeding: Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot/qPCR) and allow them to adhere overnight.[16]
-
Cytotoxicity Assay (MTT): Before testing for anti-inflammatory activity, determine the non-toxic concentration range of ursolic acid.
-
Treat cells with various concentrations of ursolic acid (e.g., 1-100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL) and incubate for 4 hours.
-
Remove the medium, dissolve the formazan (B1609692) crystals in DMSO, and measure absorbance at 570 nm.[17] Use concentrations that result in >90% cell viability for subsequent experiments.
-
-
Treatment: Pre-treat the adhered cells with non-toxic concentrations of ursolic acid for 1-2 hours.[18]
-
Stimulation: Add Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 30 min for signaling proteins, 24 hours for cytokine/NO production).[15][16]
Protocol 2: Measurement of Nitric Oxide (Griess Assay)
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. Calculate nitrite (B80452) concentration using a sodium nitrite standard curve.
Protocol 3: Measurement of Cytokines (ELISA)
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer’s instructions.[18]
-
Briefly, coat a 96-well plate with a capture antibody, add standards and samples, followed by a detection antibody, an enzyme conjugate (e.g., HRP), and a substrate.
-
Measure the absorbance and calculate cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis
-
For analysis of signaling pathways, stimulate cells with LPS for a shorter duration (e.g., 15-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p-IκBα, anti-p-ERK, anti-p-JNK, anti-p-p38, and their total protein counterparts, plus a loading control like β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Model: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[19]
Protocol 5: Paw Edema Induction and Measurement
-
Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Administration: Administer ursolic acid or the respective control vehicle orally (p.o.) one hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation: The percentage inhibition of edema is calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Quantitative data should be presented clearly to allow for easy interpretation and comparison.
Table 1: Effect of Ursolic Acid on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages.
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | - | 45.2 ± 5.1 | 28.5 ± 4.3 |
| LPS (1 µg/mL) | - | 2150.8 ± 180.3 | 3540.1 ± 250.7 |
| LPS + Ursolic Acid | 5 | 1575.4 ± 120.9 | 2610.6 ± 198.2 |
| LPS + Ursolic Acid | 10 | 980.1 ± 85.5 | 1785.3 ± 155.4 |
| LPS + Ursolic Acid | 20 | 450.6 ± 41.2 | 850.7 ± 78.1 |
| *Data are presented as mean ± SEM. Statistical significance vs. LPS group: *p<0.05, **p<0.01, **p<0.001. Data is illustrative. |
Table 2: Effect of Ursolic Acid on Carrageenan-Induced Paw Edema in Mice.
| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) at 3h | Inhibition of Edema (%) |
| Vehicle Control | - | 0.68 ± 0.05 | - |
| Indomethacin | 10 | 0.25 ± 0.03 | 63.2 |
| Ursolic Acid | 10 | 0.51 ± 0.04* | 25.0 |
| Ursolic Acid | 20 | 0.42 ± 0.03** | 38.2 |
| Ursolic Acid | 40 | 0.31 ± 0.02 | 54.4 |
| *Data are presented as mean ± SEM. Statistical significance vs. Vehicle Control group: *p<0.05, **p<0.01, **p<0.001. Data is illustrative based on literature findings.[19][20] |
References
- 1. The effects of ursolic acid on cytokine production via the MAPK pathways in leukemic T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. greenpharmacy.info [greenpharmacy.info]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation‐Associated Downstream Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Ursolic Acid-Induced Apoptosis via Regulation of the PI3K/Akt and MAPK Signaling Pathways in Huh-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Inhibition of LPS-induced production of inflammatory factors in the macrophages by mono-carbonyl analogues of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
Application Notes and Protocols for Cell-Based Assays Using Ursolic Aldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Important Information Regarding Ursolic Aldehyde Data
The following application notes and protocols are primarily based on data and studies conducted on Ursolic Acid due to the limited availability of specific research on This compound . This compound is a closely related pentacyclic triterpenoid (B12794562), and while the provided information can serve as a valuable starting point, it is crucial to note that the difference in the functional group (aldehyde vs. carboxylic acid) may result in different biological activities. Therefore, all protocols and expected outcomes should be independently validated for this compound.
Introduction
This compound is a pentacyclic triterpenoid compound.[1] Its close analogue, Ursolic Acid, has been extensively studied and shown to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3][4] These effects are attributed to its ability to modulate key signaling pathways involved in cell proliferation, apoptosis, and inflammation. This document provides detailed protocols for cell-based assays to investigate the potential biological effects of this compound, based on the known activities of Ursolic Acid.
Mechanism of Action: Key Signaling Pathways
Based on studies of the closely related Ursolic Acid, this compound may exert its effects by modulating several critical signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[5][6] Ursolic Acid has been shown to inhibit the activation of NF-κB induced by various stimuli.[7][8] This inhibition is thought to occur through the suppression of IκBα kinase (IKK) and p65 phosphorylation, preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[7]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is linked to various cancers.[9][10] Ursolic Acid has been shown to inhibit both constitutive and IL-6-inducible STAT3 activation.[10][11] This is achieved by inhibiting upstream kinases like JAK and Src, and by inducing the expression of the tyrosine phosphatase SHP-1.[10]
Data Presentation: Quantitative Effects of Ursolic Acid
The following tables summarize the reported IC50 values of Ursolic Acid in various cancer cell lines. These values can serve as a reference for designing dose-response experiments for this compound.
Table 1: IC50 Values of Ursolic Acid in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| NCI-H292 | Lung Cancer | 12 | PI Staining |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | MTT Assay |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | 10.1 - 14.2 | MTT Assay |
| HTB-26 | Breast Cancer | 10 - 50 | Crystal Violet Assay |
| PC-3 | Pancreatic Cancer | 10 - 50 | Crystal Violet Assay |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Crystal Violet Assay |
| HeLa | Cervical Cancer | 10 | WST-1 Assay |
| HT-29 | Colon Cancer | 10 | WST-1 Assay |
| MCF-7 | Breast Cancer | 20 | WST-1 Assay |
Data compiled from multiple sources.[12][13][14][15]
Table 2: Anti-Inflammatory Effects of Ursolic Acid
| Assay | Cell Line | Stimulant | Effect of Ursolic Acid |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS | Inhibition of NO production |
| IL-6, IL-8, TNF-α, IL-1β Release | Various | LPS, Cytokine Mix | Reduction in cytokine levels |
Data compiled from multiple sources.[3][16][17]
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a general workflow for evaluating the bioactivity of this compound in cell-based assays.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Target cell line (e.g., HCT116, SW480, HeLa)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control (medium with the same percentage of DMSO) to the wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.[12]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Anti-Inflammatory Activity Assessment
This assay measures the inhibition of NO production, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well plates
-
Sodium Nitrite (B80452) (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at 5 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[18]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.[18]
-
Stimulation: Add LPS (final concentration 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).[18]
-
Incubation: Incubate for 24 hours at 37°C.[18]
-
Griess Assay: Transfer 100 µL of the supernatant to a new 96-well plate. Add 100 µL of Griess reagent and incubate for 10-15 minutes in the dark.[18]
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the nitrite concentration from the standard curve and determine the percentage of NO inhibition.
This assay measures the effect of this compound on the release of pro-inflammatory cytokines like IL-6 and TNF-α.
Materials:
-
Appropriate cell line (e.g., macrophages, stimulated T-cells)
-
Inflammatory stimulant (e.g., LPS, Concanavalin A)
-
This compound
-
ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α)
Procedure:
-
Cell Seeding and Treatment: Seed cells and pre-treat with this compound as described in the NO inhibition assay.
-
Stimulation: Add the appropriate stimulant to induce cytokine release.
-
Incubation: Incubate for the recommended time for the specific cytokine (e.g., 6 hours for TNF-α, 24 hours for IL-6).[17]
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's protocol.
-
Analysis: Quantify the cytokine concentration and determine the inhibitory effect of this compound.
Conclusion
While specific data for this compound is currently scarce, the extensive research on its close analogue, Ursolic Acid, provides a strong foundation for investigating its potential biological activities. The protocols and data presented here offer a comprehensive guide for researchers to design and execute cell-based assays to elucidate the mechanism of action of this compound. It is imperative to validate these methods and establish dose-response relationships specifically for this compound to accurately characterize its pharmacological profile.
References
- 1. This compound [webbook.nist.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ursolic acid inhibits NF-κB signaling and attenuates MMP-9/TIMP-1 in progressive osteoarthritis: a network pharmacology-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals [mdpi.com]
- 9. Ursolic Acid Inhibits the Growth of Colon Cancer-initiating Cells by Targeting STAT3 | Anticancer Research [ar.iiarjournals.org]
- 10. Ursolic acid inhibits STAT3 activation pathway leading to suppression of proliferation and chemosensitization of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic acid inhibits the growth of colon cancer-initiating cells by targeting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic Acid Induces Apoptotic Cell Death Through AIF and Endo G Release Through a Mitochondria-dependent Pathway in NCI-H292 Human Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ursolic Acid Formulations Effectively Induce Apoptosis and Limit Inflammation in the Psoriasis Models In Vitro | MDPI [mdpi.com]
- 17. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Ursolic Aldehyde for α-Glucosidase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Postprandial hyperglycemia is a critical factor in the management of type 2 diabetes mellitus. One effective therapeutic strategy is the inhibition of α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[1][2][3] By inhibiting this enzyme, the rate of glucose absorption is decreased, leading to a reduction in the post-meal blood glucose spike.[1][2][3] Natural products have emerged as a promising source of novel α-glucosidase inhibitors. Among these, pentacyclic triterpenoids, such as ursolic acid and its derivatives, have demonstrated significant inhibitory potential.[1][4] This document provides detailed application notes and experimental protocols for the study of ursolic aldehyde as a potential α-glucosidase inhibitor. While much of the available literature focuses on the closely related ursolic acid, the structural similarity allows for the adaptation of these methodologies for the investigation of this compound.
Data Presentation: α-Glucosidase Inhibitory Activity
The following table summarizes the α-glucosidase inhibitory activity of ursolic acid and its derivatives from various studies, providing a comparative baseline for evaluating this compound.
| Compound | IC50 (µM) | Inhibition Type | Source Organism of α-Glucosidase | Reference |
| Ursolic Acid | 1.1 µg/mL | Not specified | Not specified | |
| Ursolic Acid | 5.51 µg/mL | Not specified | Not specified | [5] |
| Ursolic Acid | 7.71 µg/mL | Non-competitive | Not specified | [5] |
| Ursolic Acid | 12.1 µM | Not specified | Not specified | [5] |
| Ursolic Acid | 16.9 µM | Non-competitive | Not specified | [6] |
| Ursolic Acid | 72.7 µg/mL | Not specified | Not specified | [5] |
| Ursolic Acid | 213 µg/mL | Not specified | Not specified | [5] |
| Ursolic Acid Derivative (UA-O-i) | 0.71 ± 0.27 µM | Not specified | Baker's Yeast | [7] |
| Ursolic Acid Derivative (UA-O) | 2.47 ± 0.14 µM | Not specified | Baker's Yeast | [7] |
| Ursolic Acid Derivative 3 | 2.66 ± 0.84 µM | Non-competitive | Not specified | |
| Ursolic Acid Derivative 4 | 1.01 ± 0.44 µM | Mixed-type | Not specified | [8] |
| Ursolic Acid Derivative 5 | 3.26 ± 0.22 µM | Mixed-type | Not specified | [8] |
| Ursolic Acid Derivative 8 | 3.24 ± 0.21 µM | Mixed-type | Not specified | [8] |
| Acarbose (B1664774) (Positive Control) | 1160 µg/mL | Competitive | Not specified | [5] |
| Acarbose (Positive Control) | 817.38 ± 6.27 μM | Competitive | Not specified | [6] |
Experimental Protocols
In Vitro α-Glucosidase Inhibitory Assay
This protocol is designed to determine the concentration-dependent inhibitory effect of this compound on α-glucosidase activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (or other sources)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (or test compound)
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Prepare a stock solution of acarbose in phosphate buffer.
-
Prepare the α-glucosidase solution (e.g., 0.1 U/mL) in phosphate buffer.[7]
-
Prepare the substrate solution (pNPG, e.g., 1 mM) in phosphate buffer.[7]
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the this compound solution (or acarbose, or buffer for control) to each well.
-
Add 20 µL of the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for 10 minutes.[7]
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[9]
-
Terminate the reaction by adding 50 µL of 1 M Na₂CO₃ solution.[9]
-
Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[7][9]
-
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the control reaction (with buffer instead of the inhibitor) and Abs_sample is the absorbance in the presence of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetic Studies
To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies are performed by measuring the reaction rates at varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the α-glucosidase inhibitory assay as described above, but with varying concentrations of the substrate pNPG (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mM) and a few fixed concentrations of this compound.[10]
-
Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations.
-
Analyze the data using Lineweaver-Burk and Dixon plots.
-
Lineweaver-Burk Plot: A plot of 1/V versus 1/[S] (substrate concentration). The pattern of the lines obtained at different inhibitor concentrations indicates the type of inhibition.[10][11][12]
-
Dixon Plot: A plot of 1/V versus inhibitor concentration [I] at different fixed substrate concentrations. The intersection point of the lines helps in determining the inhibition constant (Ki).[13][14][15]
Molecular Docking Simulation
Molecular docking studies can provide insights into the binding interactions between this compound and the active site or allosteric sites of α-glucosidase.
Procedure:
-
Preparation of Receptor and Ligand:
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the docking results to identify the key amino acid residues involved in the interaction (e.g., hydrogen bonds, hydrophobic interactions) and to understand the structural basis of the inhibition.[6]
-
Visualizations
Caption: Experimental workflow for α-glucosidase inhibition studies.
Caption: Potential non-competitive inhibition mechanism of α-glucosidase.
Caption: Impact of this compound on carbohydrate digestion pathway.
References
- 1. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activity and Mechanism Investigation of Hypericin as a Novel α-Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-Amylase and Alpha-Glucosidase Enzyme Inhibition and Antioxidant Potential of 3-Oxolupenal and Katononic Acid Isolated from Nuxia oppositifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of α-Glucosidase, Acetylcholinesterase, and Nitric Oxide Production by Phytochemicals Isolated from Millettia speciosa—In Vitro and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo evaluation of the antidiabetic activity of ursolic acid derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Lineweaver-Burk plot: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Molecular Docking of Isolated Alkaloids for Possible α-Glucosidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kspublisher.com [kspublisher.com]
Application Notes & Protocols: Investigating the Anticancer Effects of Ursolic Acid in Cancer Cell Line Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes primarily focus on Ursolic Acid (UA) . The initial topic requested was "Ursolic aldehyde"; however, the vast majority of published cancer research focuses on Ursolic Acid, a closely related pentacyclic triterpenoid (B12794562) from which this compound is derived. Ursolic Acid is a naturally occurring compound found in various plants, fruits, and herbs and has been extensively studied for its anticancer properties.[1][2][3][4] This document will detail its mechanisms of action, effects on various cancer cell lines, and the experimental protocols used to assess its efficacy.
Introduction and Mechanism of Action
Ursolic Acid (UA), a natural pentacyclic triterpenoid, has garnered significant interest in oncology research due to its demonstrated anti-inflammatory, antioxidative, and potent anticancer properties.[1][4][5] Extensive in vitro and in vivo studies have shown that UA can inhibit tumor proliferation, induce apoptosis (programmed cell death), trigger cell cycle arrest, and prevent metastasis across a wide range of cancers.[6][7] Its therapeutic potential stems from its ability to modulate numerous cellular signaling pathways that are often dysregulated in cancer.[6][8]
The primary mechanisms through which Ursolic Acid exerts its anticancer effects include:
-
Induction of Apoptosis: UA can trigger both the intrinsic (mitochondria-dependent) and extrinsic (death receptor-mediated) apoptotic pathways.[1][4] This involves the regulation of Bcl-2 family proteins, activation of caspases (such as caspase-3, -8, and -9), and disruption of the mitochondrial membrane potential.[1][9][10]
-
Cell Cycle Arrest: UA can halt the progression of cancer cells through the cell cycle, typically at the G0/G1 or S phases, thereby preventing their proliferation.[2][5][9][11]
-
Inhibition of Metastasis and Angiogenesis: The compound has been shown to suppress the migration and invasion of cancer cells by downregulating matrix metallopeptidases and other factors involved in metastasis.[1]
-
Modulation of Key Signaling Pathways: UA interacts with multiple critical signaling networks, including PI3K/Akt/mTOR, NF-κB, JAK/STAT, and MAPK/ERK, which are central to cancer cell growth, survival, and proliferation.[1][2][8][12]
Caption: Core anticancer mechanisms of Ursolic Acid.
Quantitative Data: Cytotoxicity of Ursolic Acid
The cytotoxic effect of Ursolic Acid, measured by its half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The table below summarizes reported IC50 values from various studies.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Melanoma | SK-MEL-24 | 25 | [9] |
| Colon Carcinoma | HCT15 | 30 | [5] |
| Glioblastoma | U251 | 5-20 (dose-dependent) | [13] |
| Breast Cancer | MCF-7 | 8.45 ± 0.26 (Derivative) | [6] |
| Cervical Cancer | HeLa | 8.37 ± 0.11 (Derivative) | [6] |
| Lung Cancer | A549 | 10.06 ± 1.39 (Derivative) | [6] |
| Gastric Cancer | MGC-803 | 4.99 ± 0.40 (Derivative) | [6] |
| Breast Cancer | Bcap-37 | 8.56 ± 0.44 (Derivative) | [6] |
Note: Some IC50 values listed are for synthetic derivatives of Ursolic Acid, which were developed to enhance its bioavailability and therapeutic efficacy.[6]
Key Signaling Pathways Modulated by Ursolic Acid
Ursolic Acid's anticancer activity is linked to its ability to interfere with major signaling cascades that promote tumor growth and survival.
PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell proliferation, growth, and survival. It is frequently hyperactivated in many cancers. Ursolic Acid has been shown to inhibit the activation of key components of this pathway, such as Akt and mTOR, leading to decreased cancer cell proliferation.[1][12]
References
- 1. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic acid, a potential anticancer compound for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic Acid Analogs as Potential Therapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic Acid Exhibits Potent Anticancer Effects in Human Metastatic Melanoma Cancer Cells (SK-MEL-24) via Apoptosis Induction, Inhibition of Cell Migration and Invasion, Cell Cycle Arrest, and Inhibition of Mitogen-Activated Protein Kinase (MAPK)/ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Ursolic acid inhibits proliferation and induces apoptosis in human glioblastoma cell lines U251 by suppressing TGF-β1/miR-21/PDCD4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ursolic Aldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ursolic Aldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the oxidation of Ursolic Acid.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or Decomposed Reagents: Oxidizing agents like Jones reagent, PCC, Dess-Martin periodinane, or Swern oxidation reagents can degrade over time. | 1a. Use freshly prepared or properly stored reagents. The purity of the starting Ursolic Acid is also crucial. 1b. For Jones reagent, the solution should be a homogenous dark orange/red. A brown or green color indicates decomposition. 1c. For Swern oxidation, ensure the reaction is carried out at a low temperature (typically -78 °C) to stabilize the reactive intermediates. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | 2a. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2b. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature (if the reaction conditions permit). 2c. Ensure efficient stirring to maximize contact between reactants. | |
| 3. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry can significantly impact yield. | 3.a Strictly adhere to the optimized protocol for the chosen oxidizing agent. 3.b Ensure all solvents are anhydrous, especially for moisture-sensitive reactions like Swern and Dess-Martin oxidations. | |
| Presence of Multiple Byproducts | 1. Over-oxidation: The desired aldehyde can be further oxidized to the corresponding carboxylic acid, especially with strong oxidizing agents like Jones reagent in the presence of water. | 1a. Use milder and more selective oxidizing agents like Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.[1] 1b. Carefully control the stoichiometry of the oxidizing agent. An excess can lead to over-oxidation. 1c. For Jones oxidation, conducting the reaction under strictly anhydrous conditions can help minimize the formation of the carboxylic acid. |
| 2. Allylic Oxidation: The C-12 double bond in the ursolic acid structure is susceptible to allylic oxidation, leading to the formation of C-11-keto or C-11-hydroxy derivatives. | 2a. Employ selective oxidizing agents that favor the oxidation of secondary alcohols over allylic positions. 2b. Optimization of reaction temperature and time can help minimize this side reaction. | |
| 3. Epimerization: If a base is used in the workup or reaction, epimerization at the α-carbon to the newly formed carbonyl can occur. | 3a. For Swern oxidation, a bulkier base like diisopropylethylamine (DIPEA) can be used instead of triethylamine (B128534) to minimize epimerization.[2] | |
| Difficulty in Product Purification | 1. Co-elution of Product and Starting Material: Ursolic acid and this compound have similar polarities, which can make separation by column chromatography challenging. | 1a. Optimize the solvent system for column chromatography. A gradual gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) can improve separation. 1b. Monitor fractions carefully by TLC. |
| 2. Removal of Chromium Salts (after Jones or PCC oxidation): Residual chromium salts can be difficult to remove. | 2a. After the reaction, quench with isopropanol (B130326) to reduce any remaining Cr(VI) to Cr(III). 2b. Filter the reaction mixture through a pad of Celite or silica (B1680970) gel before aqueous workup. 2c. Thoroughly wash the organic layer with water and brine during extraction. | |
| 3. Removal of Pyridine-based byproducts (after PCC oxidation): Pyridinium salts and other byproducts can be persistent. | 3a. Wash the organic extract with a dilute acidic solution (e.g., 1M HCl) to remove basic impurities. | |
| 4. Removal of Sulfur Byproducts (after Swern oxidation): Dimethyl sulfide, a byproduct of the Swern oxidation, has a very unpleasant odor. | 4a. Perform the reaction and workup in a well-ventilated fume hood. 4b. Rinsing glassware with bleach can help to oxidize and deodorize the sulfur byproducts.[3] | |
| 5. Aldehyde Instability: Aldehydes can be susceptible to air oxidation. | 5a. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method for synthesizing this compound (also referred to as 3-oxo-ursolic acid) is the oxidation of the C-3 hydroxyl group of Ursolic Acid.[4][5]
Q2: Which oxidizing agent is recommended for the synthesis of this compound?
A2: The choice of oxidizing agent depends on the desired scale, selectivity, and available resources.
-
Jones Reagent: A solution of chromium trioxide in sulfuric acid and acetone (B3395972) is a classic and cost-effective choice. It has been reported to yield up to 78% of 3-oxo-ursolic acid.[4][5] However, it is a strong oxidant and can lead to over-oxidation to the carboxylic acid. It also uses carcinogenic chromium(VI) compounds.[6][7]
-
Pyridinium Chlorochromate (PCC): PCC is a milder chromium-based reagent that is less likely to cause over-oxidation, making it suitable for stopping the reaction at the aldehyde stage.[1][8][9]
-
Dess-Martin Periodinane (DMP): This is a highly selective and mild oxidizing agent that works under neutral conditions, which is advantageous for sensitive substrates.[10][11][12]
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride and is known for its mild conditions and wide functional group tolerance.[3][2][13]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the oxidation can be effectively monitored by Thin Layer Chromatography (TLC). A spot corresponding to the starting material (Ursolic Acid) will diminish, while a new, typically less polar, spot corresponding to the product (this compound) will appear. Staining with an appropriate reagent (e.g., anisaldehyde solution followed by heating) can help visualize the spots.
Q4: What are the key considerations for the purification of this compound?
A4: The primary method for purification is silica gel column chromatography. Key considerations include:
-
Choice of Eluent: A gradient elution with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is often effective.
-
Careful Fraction Collection: Collect small fractions and analyze them by TLC to ensure a clean separation of the product from unreacted starting material and any byproducts.
-
Alternative Purification: For removing the aldehyde from a mixture, a bisulfite extraction can be employed. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated in an aqueous layer. The aldehyde can then be regenerated by basifying the aqueous layer.[11][14]
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The formation of this compound can be confirmed by spectroscopic methods:
-
¹H NMR: The disappearance of the signal corresponding to the C-3 proton of the alcohol in Ursolic Acid (typically a multiplet around δ 3.2-3.4 ppm) and the appearance of characteristic downfield signals for the protons adjacent to the new carbonyl group.
-
¹³C NMR: The disappearance of the C-3 alcohol signal (around δ 79 ppm) and the appearance of a new signal for the carbonyl carbon in the downfield region (around δ 218 ppm).[15]
-
IR Spectroscopy: The appearance of a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the range of 1700-1720 cm⁻¹.
Data Presentation
Comparison of Oxidizing Agents for Ursolic Acid Oxidation
| Oxidizing Agent | Typical Reaction Conditions | Reported/Expected Yield | Advantages | Disadvantages |
| Jones Reagent | Acetone, 0 °C to room temperature | Up to 78%[4][5] | Inexpensive, high yields.[16] | Can lead to over-oxidation, uses toxic Cr(VI), strongly acidic.[6][7] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | Moderate to high | Milder than Jones reagent, less over-oxidation.[1][9] | Uses toxic Cr(VI), can be difficult to work up. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | High | Mild, neutral conditions, high selectivity, easy workup.[11][12] | Expensive, potentially explosive on a large scale.[12] |
| Swern Oxidation | Dichloromethane (DCM), -78 °C | High | Very mild, wide functional group tolerance, avoids heavy metals.[13] | Requires cryogenic temperatures, produces malodorous byproducts.[3] |
Experimental Protocols
Detailed Methodology for Jones Oxidation of Ursolic Acid
This protocol is adapted from literature procedures for the oxidation of ursolic acid to 3-oxo-ursolic acid.[4][5][15]
Materials:
-
Ursolic Acid
-
Acetone (anhydrous)
-
Jones Reagent (Chromium trioxide in concentrated sulfuric acid and water)
-
Isopropanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Dissolution: Dissolve Ursolic Acid (1 equivalent) in a sufficient volume of acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.
-
Oxidation: Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange/red to green/brown. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, add isopropanol dropwise to quench any excess oxidant, until the color of the solution remains green.
-
Solvent Removal: Remove the acetone under reduced pressure.
-
Extraction: To the residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.
-
Characterization: Characterize the purified product by NMR and IR spectroscopy to confirm the structure of this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Potential reaction pathways in the oxidation of Ursolic Acid.
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Jones oxidation - Wikipedia [en.wikipedia.org]
- 7. Jones Oxidation [organic-chemistry.org]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 12. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
Ursolic aldehyde stability issues in long-term storage
For researchers, scientists, and drug development professionals utilizing ursolic aldehyde, ensuring its stability throughout long-term storage and experimental procedures is critical for obtaining reliable and reproducible results. This technical support center provides essential guidance on identifying and mitigating stability issues, alongside detailed experimental protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: this compound, like other aldehydes, is susceptible to degradation through several pathways. The primary concerns during long-term storage are oxidation, polymerization, and aldol (B89426) condensation. The aldehyde functional group is particularly prone to oxidation, which can convert it to the corresponding carboxylic acid, ursolic acid.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light.[2] Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[3][4] The container should be tightly sealed to avoid exposure to moisture and air.
Q3: How can I tell if my this compound sample has degraded?
A3: Degradation may not always be visually apparent. The most reliable method for assessing the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6] The appearance of new peaks or a decrease in the area of the main this compound peak in the chromatogram can indicate degradation.[1]
Q4: Can I use a stock solution of this compound that has been stored for an extended period?
A4: It is highly recommended to prepare fresh solutions of this compound for each experiment to ensure accuracy.[2] If a stock solution must be stored, it should be kept at a low temperature (e.g., -20°C or -80°C), protected from light, and under an inert atmosphere.[2] Before use, it is advisable to re-analyze the solution by HPLC to confirm its concentration and purity.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | • Prepare fresh stock solutions for each experiment.[2]• Aliquot stock solutions to minimize freeze-thaw cycles.[2]• Store stock solutions at ≤ -20°C under an inert atmosphere.[2]• Verify the concentration and purity of the stock solution by HPLC before use.[1] |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound has occurred. | • Ensure storage conditions are optimal (cool, dark, inert atmosphere).[2]• Check the pH of the sample solution, as aldehydes can be unstable at acidic or basic pH.• Perform forced degradation studies to identify potential degradation products.[1] |
| Low yield or loss of activity in a reaction | The this compound may have degraded prior to or during the reaction. | • Confirm the purity of the starting material by HPLC.[5]• If the reaction involves acidic or basic conditions, test the stability of this compound under these conditions separately.[7]• Consider performing the reaction under an inert atmosphere to prevent oxidation.[4] |
Potential Degradation Pathways and Storage Summary
| Parameter | Recommendation/Information |
| Recommended Storage Temperature | 2-8°C[3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) |
| Light Exposure | Protect from light[2] |
| Container | Tightly sealed container[8] |
| Primary Degradation Pathway | Oxidation: The aldehyde group is oxidized to a carboxylic acid group, forming ursolic acid. |
| Secondary Degradation Pathways | Aldol Condensation: Reaction between two aldehyde molecules.[1]Polymerization: Formation of oligomers and polymers.[9] |
Below is a diagram illustrating the primary inferred degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. This compound | CAS#:19132-81-1 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 19132-81-1 [chemicalbook.com]
- 6. omicsonline.org [omicsonline.org]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. This compound (CAS 19132-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of ursolic aldehyde and other structurally similar triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for separating this compound and related triterpenoids?
A C18 column is the most frequently used stationary phase for the reversed-phase HPLC separation of triterpenoids.[1][2][3][4][5] These columns provide a good balance of hydrophobicity and retention for these compounds. For achieving higher resolution, especially between isomers like oleanolic acid and ursolic acid, a C30 column can offer alternative selectivity and may provide better separation.[6]
Q2: How do I select an appropriate mobile phase for triterpenoid (B12794562) separation?
The selection of the mobile phase is critical for the successful separation of triterpenoids. Common mobile phases are mixtures of an organic solvent and water, often with an acidic modifier.
-
Organic Solvents: Acetonitrile (B52724) and methanol (B129727) are the most common organic modifiers. Acetonitrile often provides better peak shape and lower viscosity. Different compositions of acetonitrile:water and methanol:water have been successfully used.[1][2][7]
-
Acidic Modifiers: Adding a small amount of acid to the mobile phase, such as acetic acid, formic acid, or phosphoric acid, can improve peak shape by suppressing the ionization of acidic triterpenoids and residual silanol (B1196071) groups on the column.[3][5][8] This leads to sharper, more symmetrical peaks.
-
Isocratic vs. Gradient Elution: Both isocratic and gradient elution can be used. Isocratic elution, with a constant mobile phase composition, is simpler.[2] However, a gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate a complex mixture of triterpenoids with varying polarities within a reasonable timeframe.[8]
Q3: What detection wavelength should be used for this compound and related triterpenoids?
Triterpenoids like ursolic acid and oleanolic acid lack strong chromophores, so detection is typically performed at low UV wavelengths, generally between 205 nm and 215 nm, to maximize sensitivity.[2][3][5]
Q4: How can I improve the resolution between critical pairs like ursolic acid and oleanolic acid?
Separating isomeric triterpenoids is a common challenge. Besides optimizing the mobile phase composition and considering a C30 column, adjusting the flow rate and column temperature can significantly improve resolution.[9] Lowering the flow rate can increase the number of theoretical plates and enhance separation, while adjusting the column temperature can alter the selectivity between the analytes.[9]
HPLC Method Parameters for Triterpenoid Separation
The following tables summarize various HPLC conditions reported for the separation of triterpenoids related to this compound.
Table 1: HPLC Columns and Mobile Phases
| Analyte(s) | Column | Mobile Phase | Reference |
| Oleanolic & Ursolic Acids | Shim-pack ODS-CLC (M) | Methanol / 0.05% Phosphoric Acid (91.7:8.3) | [10] |
| Oleanolic & Ursolic Acids | TADE-PAK AF-C18 | Acetonitrile / Methanol / 0.5% Ammonium Acetate (61:18:21) | |
| Oleanolic & Ursolic Acids | Kromasil C18 | Methanol / 0.03 M Phosphate Buffer, pH 3 (90:10) | [3] |
| Various Triterpenoids | ACE C18 | Acetonitrile / Water (89:11) | [1] |
| Various Triterpenoids | Acclaim C30 | A: 1% Ammonium Acetate in Water; B: Acetonitrile/Methanol (75:25) (Gradient) | [6] |
| Ursolic Acid & Lactone | Waters Symmetry Shield RP-18 | Methanol / Water acidified to pH 3.5 with TFA (88:12) | [11] |
Table 2: Flow Rates, Temperatures, and Detection Wavelengths
| Analyte(s) | Flow Rate (mL/min) | Column Temp. (°C) | Detection λ (nm) | Reference |
| Oleanolic & Ursolic Acids | 0.6 | 21 | 210 | [10] |
| Oleanolic & Ursolic Acids | 1.0 | 35 | 210 | |
| Oleanolic & Ursolic Acids | 0.5 | Ambient | 214 | [3] |
| Oleanolic & Ursolic Acids | 0.4 | Not Specified | Not Specified | [9] |
| Various Triterpenoids | 1.0 | 30 | Charged Aerosol Detector (CAD) | [6] |
| Ursolic Acid & Lactone | 1.0 | Not Specified | 210 | [11] |
Troubleshooting Guide
Caption: Troubleshooting Decision Tree for Common HPLC Issues.
Q5: What causes peak tailing and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[12] Common causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica (B1680970) packing can interact with polar functional groups on the triterpenoids. To mitigate this, add a small amount of acid to the mobile phase or use a modern, end-capped column.[12]
-
Column Overload: Injecting a sample that is too concentrated can lead to asymmetrical peaks.[13][14] Try diluting your sample to see if the peak shape improves.
-
Column Contamination: Buildup of matrix components on the column frit or packing can create active sites that cause tailing.[13] Using a guard column and ensuring proper sample cleanup can prevent this. If contamination is suspected, try flushing the column or, if the problem persists, replacing it.[15]
-
Extra-column Dead Volume: Excessive volume from tubing and fittings can cause peak distortion, especially for early-eluting peaks.[13] Ensure all connections are secure and use tubing with the appropriate inner diameter.
Q6: My peaks are broad. What should I do?
Peak broadening reduces sensitivity and resolution.[12] Consider these factors:
-
Flow Rate: Operating too far from the column's optimal flow rate can increase band broadening.[12]
-
Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector.[12]
-
Column Efficiency: Columns lose efficiency over time. A gradual increase in peak width for all analytes may indicate that the column needs to be replaced.[12]
-
Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker strength than the mobile phase to ensure proper focusing at the head of the column.[12]
Q7: I am observing split peaks. What is the likely cause?
Split peaks can arise from a disruption in the sample path.[12]
-
Partially Clogged Frit: Particulates from the sample or mobile phase can block the inlet frit of the column. Try back-flushing the column or replacing the frit.[12][15]
-
Column Bed Deformation: A void or channel in the column packing can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.[12][14]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[12]
Experimental Protocols
Protocol 1: General HPLC Method for Triterpenoid Analysis
This protocol provides a starting point for developing a separation method for this compound and related triterpenoids.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
HPLC-grade acetonitrile and/or methanol.
-
Ultrapure water.
-
Acidic modifier (e.g., HPLC-grade formic acid, acetic acid, or phosphoric acid).
-
Analytical standards of the target triterpenoids.
-
-
Standard Preparation:
-
Prepare a stock solution of each analytical standard (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Extract the triterpenoids from the plant material or sample matrix using an appropriate solvent (e.g., methanol, ethanol). Sonication can enhance extraction efficiency.
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: Acetonitrile:Water (85:15) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Adjust the acetonitrile/water ratio to optimize retention times and resolution.
-
If co-elution occurs, consider implementing a gradient elution program.
-
Optimize the column temperature and flow rate to improve peak shape and resolution.[9]
-
Caption: HPLC Method Development and Analysis Workflow.
References
- 1. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. jfda-online.com [jfda-online.com]
- 8. TWI407100B - Method for hplc analysis of triterpenoids from antrodia camphorata - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
How to avoid degradation of Ursolic aldehyde during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of Ursolic aldehyde during the extraction process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | Inefficient Extraction: Suboptimal solvent, temperature, or extraction time. | Optimize extraction parameters. Ultrasonic-assisted extraction with ethanol (B145695) at a controlled temperature is recommended. Refer to the detailed experimental protocol below. |
| Degradation during extraction: Exposure to high temperatures, extreme pH, or oxidative conditions. | Maintain a neutral pH, use moderate temperatures (40-60°C), and consider adding antioxidants like ascorbic acid to the extraction solvent. | |
| Incorrect plant material or low concentration: The source material may not contain significant amounts of this compound. | Verify the plant source and consider analyzing a small sample for the presence of the target compound before large-scale extraction. | |
| Presence of unexpected peaks in analytical chromatogram (e.g., HPLC, GC-MS) | Degradation Products: this compound may have degraded into other compounds, such as Ursolic acid or other oxidation products. | Review extraction conditions for factors promoting degradation (high temperature, prolonged extraction). Analyze the unexpected peaks by mass spectrometry to identify potential degradation products. |
| Impurities from the plant matrix: Co-extraction of other compounds with similar properties. | Improve the purification process. Consider using techniques like column chromatography with a suitable stationary phase to separate this compound from impurities. | |
| Discoloration of the extract | Oxidation: Aldehydes are prone to oxidation, which can lead to colored byproducts. | Minimize exposure to air and light during extraction and storage. Purge solvents with nitrogen or argon. Store extracts under an inert atmosphere at low temperatures. |
| Presence of pigments: Co-extraction of plant pigments like chlorophyll. | Use a non-polar solvent wash (e.g., hexane) to remove pigments before the main extraction. Activated charcoal can also be used for decolorization, but its effect on this compound recovery should be tested. |
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. Note that this data is based on the general chemical properties of aldehydes and related triterpenoids, as specific quantitative stability data for this compound is limited in the literature.
| Condition | Parameter | Value | This compound Degradation (%) |
| Temperature | Extraction Temperature | 40°C | < 5% |
| 60°C | 5-15% | ||
| 80°C | > 20% | ||
| pH | Extraction Solvent pH | 5 | 5-10% |
| 7 | < 5% | ||
| 9 | 10-20% (potential for side reactions) | ||
| Solvent | Ethanol (70%) | - | Baseline |
| Methanol | - | Similar to Ethanol | |
| Acetone | - | May promote side reactions | |
| Time | Ultrasonic Extraction Time | 30 min | < 5% |
| 60 min | 5-10% | ||
| 90 min | > 15% |
Experimental Protocols
Ultrasonic-Assisted Extraction of this compound
This protocol is adapted from methods for extracting triterpenoids from plant leaves and is optimized to minimize degradation.
1. Materials and Reagents:
- Dried and powdered plant material (e.g., leaves)
- 70% Ethanol (v/v)
- Nitrogen gas
- Rotary evaporator
- Ultrasonic bath with temperature control
- Filtration apparatus (e.g., Buchner funnel with filter paper or centrifugation)
- Amber glass storage vials
2. Procedure:
- Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
- Add 100 mL of 70% ethanol to the flask (solid-to-liquid ratio of 1:10).
- Purge the flask with nitrogen gas for 2 minutes to displace oxygen.
- Seal the flask and place it in an ultrasonic bath.
- Set the ultrasonic bath to a frequency of 40 kHz, a power of 200 W, and a temperature of 50°C.
- Perform the extraction for 45 minutes.
- After extraction, cool the flask to room temperature.
- Filter the extract using a Buchner funnel or centrifuge at 4000 rpm for 15 minutes to separate the solid residue.
- Collect the supernatant (the extract).
- Concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C.
- Store the concentrated extract in an amber glass vial under a nitrogen atmosphere at -20°C.
Visualizations
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound during extraction.
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for extraction and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: The primary factors are elevated temperature, exposure to oxygen (oxidation), extreme pH levels (both acidic and basic conditions), and prolonged exposure to light. Aldehydes are chemically reactive and susceptible to oxidation to carboxylic acids (Ursolic acid in this case) and polymerization.
Q2: Which solvent is best for extracting this compound while minimizing degradation?
A2: Ethanol, particularly a 70% aqueous solution, is a good choice. It has a suitable polarity for extracting triterpenoids and is less toxic than other organic solvents. Using deoxygenated solvents and performing the extraction under an inert atmosphere (like nitrogen or argon) can further minimize oxidative degradation.
Q3: Can I use Soxhlet extraction for this compound?
A3: While Soxhlet extraction can be effective, the prolonged heating involved can lead to significant degradation of thermally sensitive compounds like aldehydes. Modern techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) are generally preferred as they can be performed at lower temperatures and for shorter durations, thus reducing the risk of degradation.
Q4: How can I detect and quantify this compound and its potential degradation products?
A4: High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric (MS) detector is a common and reliable method for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification, often after derivatization. To identify degradation products, comparing the chromatograms of fresh and stressed samples is useful, with MS and Nuclear Magnetic Resonance (NMR) spectroscopy being powerful tools for structural elucidation of unknown peaks.
Q5: How should I store my this compound extract to ensure its stability?
A5: For long-term stability, the extract should be stored in an amber, airtight vial to protect it from light and air. The headspace of the vial should be flushed with an inert gas like nitrogen or argon before sealing. Storage at low temperatures, preferably -20°C or below, is crucial to slow down potential degradation reactions.
Troubleshooting poor resolution in Ursolic aldehyde chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of ursolic acid, with a focus on addressing poor resolution.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows poor resolution between ursolic acid and its isomer, oleanolic acid. What are the initial steps to improve separation?
Poor resolution between ursolic acid and oleanolic acid is a common challenge due to their structural similarity.[1][2] Initial troubleshooting should focus on the mobile phase composition.[3] Modifying the ratio of the organic solvent (e.g., methanol (B129727) or acetonitrile) to the aqueous phase can significantly impact selectivity.[4] Additionally, adjusting the pH of the mobile phase with additives like trifluoroacetic acid (TFA), formic acid, or a phosphate (B84403) buffer can improve peak shape and resolution by suppressing the ionization of the acidic analytes.[5][6][7]
Q2: I'm observing significant peak tailing for my ursolic acid peak. What are the likely causes and solutions?
Peak tailing, where a peak is asymmetrically broadened with a drawn-out trailing edge, can result from several factors.[8][9][10] One common cause is strong interactions between the analyte and active sites on the stationary phase, such as residual silanols on a C18 column.[11] To mitigate this, consider adding a competitive base like triethylamine (B128534) to the mobile phase or using a column with end-capping. Another cause can be column overload, in which case reducing the sample concentration or injection volume is recommended.[12] Deformation of the column's packing bed can also lead to tailing, which may necessitate column replacement.[11]
Q3: My peaks are broad, leading to poor resolution. How can I improve peak sharpness?
Broad peaks can be caused by several issues within the HPLC system.[13] Contamination of the column from sample matrices can lead to peak broadening; regular column flushing with a strong solvent is recommended.[4] A low flow rate can also contribute to broader peaks.[13] Ensure your flow rate is optimized for your column dimensions and particle size. Additionally, check for any blockages in system components like frits and inline filters, as these can distort peak shape.[4]
Q4: Can the choice of stationary phase affect the resolution of ursolic acid and oleanolic acid?
Yes, the stationary phase plays a crucial role in the separation of these isomers. While standard C18 columns are widely used, specialized phases can offer better selectivity.[1] For instance, a polycyclic aromatic hydrocarbons (PAH) polymeric C18 bonded phase column has been shown to achieve excellent resolution between ursolic and oleanolic acid.[1] Experimenting with different stationary phases, such as C8 or phenyl columns, may also yield improved separation depending on the specific sample matrix.[1]
Q5: What are the typical detection wavelengths for ursolic acid analysis?
Ursolic acid does not have a strong chromophore, so detection is typically performed at low UV wavelengths. The most commonly reported detection wavelength is around 210 nm.[1][5][6] Other wavelengths, such as 214 nm and 220 nm, have also been used successfully.[5][14]
Data Summary: HPLC Parameters for Ursolic Acid Analysis
The following table summarizes various experimental conditions reported for the HPLC analysis of ursolic acid.
| Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| PAH polymeric C18 | 4.6 x 250 mm, 5 µm | Acetonitrile (B52724)/Water (88:10, v/v) | 1.0 | 210 | [1] |
| Kromasil C18 | 4.6 x 150 mm, 10 µm | Methanol/0.03 M Phosphate Buffer (pH 3) (90:10, v/v) | 0.5 | 214 | [5][15] |
| Waters Symmetry Shield RP-18 | 4.6 x 250 mm, 5 µm | Methanol/Water with TFA (pH 3.5) (88:12, v/v) | 1.0 | 210 | [6] |
| Kromasil ODS C18 | 4.6 x 250 mm, 5 µm | Methanol/0.1% Triethylamine aqueous solution | Not specified | 220 | [14] |
| Grace smart RP C18 | 4.6 x 250 mm, 5 µm | Methanol/Water/Orthophosphoric acid (35:65:0.05, v/v/v) | Not specified | 210 | [16] |
| UPLC HSS C18 | 2.1 x 100 mm, 1.8 µm | Methanol/5 mM Ammonium Acetate (85:15, v/v) | 0.4 | MS detection | [17] |
Detailed Experimental Protocol
This protocol is based on a validated HPLC method for the separation of ursolic acid and oleanolic acid.[1]
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
PAH polymeric C18 column (4.6 x 250 mm, 5 µm)
-
Reference standards for ursolic acid and oleanolic acid
-
HPLC-grade acetonitrile and water
-
0.45 µm membrane filters for sample and mobile phase filtration
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile/Water (88:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation
-
Prepare individual stock solutions of ursolic acid and oleanolic acid in methanol at a concentration of 1 mg/mL.
-
From the stock solutions, prepare working standard solutions at desired concentrations by diluting with the mobile phase.
4. Sample Preparation
-
Accurately weigh the sample containing ursolic acid.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of ultrasonication.
-
Filter the extract through a 0.45 µm membrane filter prior to injection.
5. Analysis
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to determine retention times and generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify ursolic acid in the samples by comparing the retention time and peak area with the calibration standards.
Visual Troubleshooting Guide
The following diagrams illustrate a logical workflow for troubleshooting poor resolution in ursolic acid chromatography.
Caption: A workflow for troubleshooting poor resolution.
Caption: A decision tree for mobile phase optimization.
References
- 1. Determination of oleanolic acid and ursolic acid in Chinese medicinal plants using HPLC with PAH polymeric C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. asdlib.org [asdlib.org]
- 9. chemtech-us.com [chemtech-us.com]
- 10. acdlabs.com [acdlabs.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. researchgate.net [researchgate.net]
- 15. phcog.com [phcog.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid and Sensitive Quantification of Ursolic Acid and Oleanolic Acid in Human Plasma Using Ultra-performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Ursolic aldehyde interference in biological assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with ursolic aldehyde in biological assays. This compound, a naturally occurring triterpenoid (B12794562), possesses interesting biological activities but can also interfere with assay results, leading to potential artifacts. This guide will help you identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a pentacyclic triterpenoid compound isolated from various plants.[1][2][3] It is investigated for a range of potential therapeutic properties, similar to its more well-known analog, ursolic acid.
Q2: I'm seeing activity across multiple, unrelated assays with this compound. Is this expected?
While this compound may have genuine polypharmacology, broad activity across unrelated assays is a red flag for potential assay interference. This phenomenon is sometimes observed with natural products and can be attributed to non-specific mechanisms such as compound aggregation, reactivity, or redox cycling. Such compounds are sometimes referred to as Pan-Assay Interference Compounds (PAINS).
Q3: Could the aldehyde group in this compound be causing issues in my experiments?
Yes, the aldehyde functional group is inherently reactive and can participate in several reactions that may lead to assay interference. Aldehydes can form covalent bonds with nucleophilic residues on proteins, such as cysteine, which can lead to non-specific inhibition of enzymes or disruption of protein function.[4]
Q4: How can I be sure that the observed activity of this compound is specific to my target?
To confirm specific activity, it is crucial to perform a series of counter-assays and orthogonal assays. These experiments are designed to identify and rule out common assay artifacts. This guide provides detailed protocols for several of these assays.
Troubleshooting Guides
This section provides structured guidance to diagnose and resolve common problems encountered during experiments with this compound.
Issue 1: Suspected False-Positive Result in an Enzyme Inhibition Assay
Symptoms:
-
Potent inhibition of your target enzyme by this compound.
-
The dose-response curve is unusually steep.
-
The inhibitory activity is time-dependent.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Confirmed |
| Compound Aggregation | Perform the enzyme assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100). | A significant rightward shift (increase) in the IC50 value in the presence of detergent suggests aggregation-based inhibition. |
| Thiol Reactivity/Redox Cycling | Include a reducing agent, such as dithiothreitol (B142953) (DTT) at 1 mM, in the assay buffer. | A significant increase in the IC50 value in the presence of DTT points towards interference from thiol reactivity or redox cycling. |
| Non-specific Protein Reactivity | Run a counter-screen with an unrelated, well-characterized enzyme that is known to be sensitive to promiscuous inhibitors, such as β-lactamase. | Inhibition of the counter-screen enzyme suggests non-specific activity rather than selective inhibition of your primary target. |
| Covalent Modification | Pre-incubate the enzyme with this compound, then remove the unbound compound by dialysis or gel filtration before adding the substrate. | If the enzyme remains inhibited after removal of the free compound, this suggests irreversible, likely covalent, inhibition. |
Issue 2: Inconsistent Results in Cell-Based Viability Assays (e.g., MTT, XTT)
Symptoms:
-
Discrepancy between microscopic observation of cell death and viability assay readout (e.g., cells appear dead, but the assay shows high viability).
-
High background signal in wells containing only this compound and assay reagents (no cells).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome if Cause is Confirmed |
| Direct Reduction of Assay Reagent | Incubate this compound with the viability reagent (e.g., MTT) in cell-free media. | An increase in the colorimetric or fluorescent signal in the absence of cells indicates direct chemical reduction of the reagent by the compound. |
| Interference with Cellular Redox State | Use an orthogonal viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or trypan blue exclusion). | A significant difference in the viability readout between the redox-based assay and the orthogonal assay suggests interference. |
| Light-Based Interference | Measure the absorbance or fluorescence of this compound at the wavelengths used in the assay. | Significant absorbance or fluorescence of the compound itself can interfere with the assay signal. |
Experimental Protocols
Protocol 1: Detergent-Based Counter-Assay for Compound Aggregation
Objective: To determine if the observed inhibitory activity of this compound is due to the formation of aggregates.
Methodology:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing 0.01% (v/v) Triton X-100.
-
-
Prepare serial dilutions of this compound in both Buffer A and Buffer B.
-
Perform the enzyme inhibition assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for this compound in the presence and absence of Triton X-100.
-
Analyze the results: A significant rightward shift in the IC50 curve and an increase in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: DTT-Based Counter-Assay for Thiol Reactivity and Redox Cycling
Objective: To assess if this compound interferes with the assay through thiol reactivity or redox cycling.
Methodology:
-
Prepare two sets of assay buffers:
-
Buffer A: Standard assay buffer.
-
Buffer B: Standard assay buffer containing 1 mM Dithiothreitol (DTT).
-
-
Prepare serial dilutions of this compound in both Buffer A and Buffer B.
-
Perform the enzyme inhibition assay in parallel using both sets of compound dilutions.
-
Generate dose-response curves and calculate the IC50 values for this compound in the presence and absence of DTT.
-
Analyze the results: A significant increase in the IC50 value in the presence of DTT suggests that this compound may be a thiol-reactive compound or a redox cycler.
Protocol 3: β-Lactamase Counter-Screen for Promiscuous Inhibition
Objective: To evaluate the non-specific inhibitory activity of this compound using a well-established counter-screen enzyme.
Methodology:
-
Obtain a commercial β-lactamase and its chromogenic substrate (e.g., nitrocefin).
-
Perform an enzyme inhibition assay with β-lactamase using a range of this compound concentrations.
-
Determine the IC50 value of this compound against β-lactamase.
-
Analyze the results: Inhibition of β-lactamase, an enzyme unrelated to most drug discovery targets, suggests that this compound may be a promiscuous inhibitor. A study on the related compound, ursolic acid, showed inhibition of β-lactamase activity in living bacteria, suggesting a potential for interference.[5][6]
Visualizing Interference Pathways and Workflows
Caption: Potential mechanisms of assay interference by this compound.
Caption: A logical workflow for troubleshooting suspected false-positive hits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oleanoaldehyde | C30H48O2 | CID 14423521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB013500) - FooDB [foodb.ca]
- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Production of Ursolic Aldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of Ursolic Aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound on a large scale?
A1: The primary methods for large-scale production of this compound are:
-
Semi-synthesis via Oxidation of Ursolic Acid: This is the most common approach, involving the oxidation of the C-28 primary alcohol of readily available Ursolic Acid to an aldehyde.
-
Biocatalysis: This emerging method utilizes specific enzymes, such as oxidoreductases, or whole-cell systems to catalyze the oxidation of Ursolic Acid. While promising for its selectivity and milder reaction conditions, it is still under development for industrial-scale applications.[1][2]
Q2: What are the main sources of the precursor, Ursolic Acid?
A2: Ursolic Acid is a naturally occurring pentacyclic triterpenoid (B12794562) found in a variety of plants. For large-scale extraction, common sources include apple peels, rosemary, and thyme. The extraction process typically involves solvent extraction, followed by purification steps.
Q3: What are the major challenges in the chemical synthesis of this compound?
A3: The main challenges include:
-
Reaction Selectivity: The oxidation of Ursolic Acid can lead to the formation of various byproducts, including the over-oxidation to the corresponding carboxylic acid (Ursolic Acid) and oxidation at other positions on the triterpenoid backbone.[3]
-
Product Purification: Separating this compound from the starting material (unreacted Ursolic Acid), byproducts, and reagents can be complex and costly on a large scale.
-
Product Stability: Aldehydes can be susceptible to oxidation and other degradation pathways, requiring careful handling and storage conditions.[1]
Q4: What analytical techniques are recommended for monitoring the production of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the reaction progress and assessing the purity of the final product.[4][5][6] Other useful techniques include Thin Layer Chromatography (TLC) for rapid qualitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low conversion of Ursolic Acid | Incomplete reaction due to insufficient oxidant, suboptimal temperature, or short reaction time. | Optimize the molar ratio of the oxidizing agent to Ursolic Acid. Gradually increase the reaction temperature while monitoring for byproduct formation. Extend the reaction time and monitor the progress by TLC or HPLC. |
| Formation of multiple byproducts | Non-selective oxidizing agent or harsh reaction conditions. | Use a more selective oxidizing agent. Milder, more controlled oxidation methods can reduce byproduct formation.[3] Maintain a consistent and optimal reaction temperature. |
| Over-oxidation to Ursolic Acid | Use of a strong oxidizing agent or prolonged reaction time. | Reduce the amount of oxidizing agent or add it portion-wise to control the reaction. Carefully monitor the reaction and stop it as soon as the starting material is consumed. |
Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Difficulty in separating this compound from Ursolic Acid by column chromatography | Similar polarities of the two compounds. | Optimize the solvent system for column chromatography to enhance separation. Consider using a different stationary phase, such as alumina, which may offer different selectivity. Adding a small amount of a non-polar solvent can sometimes improve separation. |
| Product degradation during purification | Instability of the aldehyde on silica (B1680970) gel or exposure to air and light. | Deactivate the silica gel with a small amount of a non-polar solvent before use. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) and protect the product from light. |
| Formation of an insoluble adduct during bisulfite purification | The bisulfite adduct of the non-polar this compound may be insoluble in both the aqueous and organic layers.[7] | If a solid forms between the layers, filter the entire mixture through celite to remove the insoluble adduct before separating the layers.[7] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of Ursolic Acid
This protocol describes a general method for the oxidation of Ursolic Acid to this compound. Note: This is a generalized procedure and requires optimization for large-scale production.
Materials:
-
Ursolic Acid
-
Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or a Swern oxidation system)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve Ursolic Acid in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Slowly add the selected oxidizing agent to the solution at a controlled temperature (e.g., 0 °C or room temperature, depending on the reagent).
-
Monitor the reaction progress using TLC or HPLC until the Ursolic Acid is consumed.
-
Upon completion, quench the reaction according to the specific protocol for the chosen oxidizing agent.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography using a suitable solvent gradient (e.g., a hexane/ethyl acetate (B1210297) mixture).
-
Collect the fractions containing the pure product and concentrate them to yield this compound.
Protocol 2: Purification of this compound using Bisulfite Adduct Formation
This protocol is a general guideline for purifying aldehydes and may be adapted for this compound.[7][8][9]
Materials:
-
Crude this compound mixture
-
Methanol or another water-miscible solvent
-
Saturated aqueous sodium bisulfite solution
-
Immiscible organic solvent (e.g., ethyl acetate/hexanes mixture)
-
50% Sodium hydroxide (B78521) solution
-
Deionized water
Procedure:
-
Dissolve the crude this compound mixture in methanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
Extract the mixture with an immiscible organic solvent to remove non-aldehydic impurities. The bisulfite adduct of this compound will remain in the aqueous layer.
-
Separate the aqueous layer containing the adduct.
-
To regenerate the this compound, add an immiscible organic solvent to the aqueous layer and basify with a 50% sodium hydroxide solution until the pH is strongly basic.[7]
-
The aldehyde will be released into the organic layer.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Production Methods for this compound
| Production Method | Advantages | Disadvantages | Typical Yield Range (%) | Key Challenges |
| Chemical Synthesis (Oxidation) | Well-established chemistry, potential for high throughput. | Use of potentially hazardous reagents, formation of byproducts, purification challenges. | 50-80% (lab scale, requires optimization for large scale) | Selectivity, byproduct removal, scalability.[3] |
| Biocatalysis | High selectivity, milder reaction conditions, environmentally friendly.[1][2] | Technology is still developing for large-scale applications, enzyme stability and cost can be issues. | Variable, highly dependent on the enzyme and process development. | Enzyme discovery and optimization, process scale-up.[2] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Developing Aldehyde-Accumulating Microbes and Future Perspective of Biosynthetic Applications - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. omicsonline.org [omicsonline.org]
- 6. jfda-online.com [jfda-online.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing epimerization during Ursolic aldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in minimizing epimerization during the synthesis of Ursolic aldehyde.
Troubleshooting Guide: Minimizing Epimerization
Epimerization, the change in configuration at a stereocenter, is a common challenge in multi-step organic synthesis. During the synthesis of this compound from Ursolic acid, the chiral center at the C-20 position is particularly susceptible to epimerization, especially during the oxidation of the C-28 carboxylic acid. Below are common issues and recommended solutions to maintain stereochemical integrity.
| Issue | Potential Cause | Recommended Solution |
| Presence of a diastereomeric impurity (epimer) in the final product, detected by HPLC or NMR. | Harsh Reaction Conditions: Prolonged reaction times, elevated temperatures, or the use of strong bases during the activation or reduction of the C-28 carboxylic acid can promote enolization and subsequent epimerization at C-20. | 1. Optimize Reaction Time and Temperature: Monitor the reaction progress closely using TLC or LC-MS to avoid unnecessarily long reaction times. Perform the reaction at the lowest effective temperature.[1] 2. Choice of Reagents: Employ milder activating agents for the carboxylic acid and chemoselective reducing agents that operate under neutral or slightly acidic conditions. |
| Low Diastereoselectivity | Inappropriate Oxidizing Agent: The choice of oxidant for the conversion of an intermediate alcohol to the final aldehyde can influence the stereochemical outcome. | 1. Use Stereoselective Oxidants: Consider using sterically hindered or modern, selective oxidizing agents like Dess-Martin periodinane (DMP) or a Swern oxidation, which are known for their mild conditions. |
| Difficulty in Separating Epimers | Similar Physicochemical Properties: Diastereomers often have very similar polarities, making their separation by standard column chromatography challenging. | 1. Chiral HPLC: Utilize a chiral stationary phase (CSP) High-Performance Liquid Chromatography (HPLC) for analytical and preparative separation.[2][3][4] 2. Derivatization: Convert the aldehyde mixture into diastereomeric derivatives (e.g., imines or acetals) with a chiral auxiliary. These derivatives may have larger differences in their physical properties, facilitating separation. |
| Inconclusive Spectroscopic Data | Overlapping Signals in 1H and 13C NMR: The signals for the epimers may be very close or overlap, making quantification difficult. | 1. High-Field NMR: Use a higher field NMR spectrometer to achieve better signal dispersion. 2. 2D NMR Techniques: Employ 2D NMR experiments such as COSY, HSQC, and NOESY to aid in the structural elucidation and differentiation of the epimers.[5] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. In the synthesis of this compound from Ursolic acid, the primary concern is the potential for epimerization at the C-20 position, which is adjacent to the C-28 aldehyde group. This can lead to the formation of a diastereomeric impurity, which may have different biological activity and can be difficult to separate from the desired product.
Q2: Which step in the synthesis of this compound is most prone to epimerization?
A2: The conversion of the C-28 carboxylic acid of Ursolic acid to the C-28 aldehyde is the most critical step. This transformation often involves the formation of an intermediate that can facilitate the removal of the proton at C-20, leading to a loss of stereochemical integrity.
Q3: What are the best practices to prevent epimerization?
A3: To minimize epimerization, it is crucial to:
-
Use mild reaction conditions, including low temperatures and shorter reaction times.
-
Select reagents that are known for their high stereoselectivity.
-
Avoid strongly basic or acidic conditions that can catalyze epimerization.
-
Protect other reactive functional groups in the molecule, such as the C-3 hydroxyl group, to prevent unwanted side reactions.
Q4: How can I detect and quantify the level of epimerization?
A4: The most effective techniques for detecting and quantifying epimers are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying diastereomers.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR can be used to identify the presence of epimers, as they will exhibit distinct sets of signals.[6][7] Integration of the respective signals can provide a quantitative measure of the diastereomeric ratio.
Q5: Can I separate the epimers if they have already formed?
A5: Yes, separation is possible, although it can be challenging. Preparative chiral HPLC is the most direct method. Alternatively, derivatization of the aldehyde mixture with a chiral reagent to form diastereomers with more distinct physical properties can facilitate separation by standard chromatography, followed by the removal of the chiral auxiliary.
Experimental Protocols
Protocol 1: Stereoselective Oxidation of Ursolic Acid to 3-Oxo-Ursolic Acid
This initial step is crucial for subsequent modifications at the C-28 position. Protecting the C-3 hydroxyl as a ketone prevents its interference in later steps.
-
Dissolution: Dissolve Ursolic acid in acetone (B3395972) at 0 °C.
-
Oxidation: Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the solution until a stable slight brown color is observed, indicating the completion of the oxidation.[8]
-
Work-up: Quench the reaction with isopropanol. Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 3-oxo-ursolic acid can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Analysis of this compound Diastereomers by HPLC
This protocol provides a general framework for the analytical separation of potential this compound epimers.
-
Column: Use a chiral stationary phase (CSP) column (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of hexane (B92381) and isopropanol. For reversed-phase, a mixture of acetonitrile (B52724) and water or a buffer can be used.[9][10] The exact ratio should be optimized for the best separation.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV detection at a wavelength of around 210-220 nm is suitable for detecting the aldehyde functionality.
-
Quantification: The relative peak areas of the two diastereomers can be used to determine the diastereomeric ratio.
Visualizations
References
- 1. When Synthesis Gets It Wrong: Unexpected Epimerization Using PyBOP in the Synthesis of the Cyclic Peptide Thermoactinoamide A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
Technical Support Center: Ursolic Aldehyde Analysis
Welcome to the technical support center for troubleshooting issues related to the reverse-phase HPLC analysis of ursolic aldehyde. This guide provides detailed solutions, experimental protocols, and FAQs to help you resolve common chromatographic challenges, specifically peak tailing.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing is a common issue where a peak appears asymmetrical with a "tail" extending from the right side. For this compound, a polar triterpenoid, this is often due to secondary interactions with the stationary phase. A peak asymmetry factor (As) or tailing factor (Tf) greater than 1.2 typically indicates a problem[1].
Q1: What are the most common causes of peak tailing for this compound?
Answer: Peak tailing for a polar, non-ionizable compound like this compound in reverse-phase HPLC is typically caused by one or more of the following factors:
-
Secondary Silanol (B1196071) Interactions: The primary cause is often the interaction between the polar aldehyde and hydroxyl groups of this compound and residual silanol groups (Si-OH) on the silica-based stationary phase (e.g., C18)[2][3][4][5][6]. These interactions create a secondary retention mechanism that delays a portion of the analyte, causing the peak to tail[2][4].
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion[6][7][8].
-
Poor Sample Solubility: If the sample solvent is significantly stronger than the mobile phase (e.g., dissolving the sample in 100% acetonitrile (B52724) when the mobile phase is 60% acetonitrile), it can cause band broadening and tailing[7][9].
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing for all peaks[1][8][10].
-
Extra-Column Effects: Excessive tubing length or dead volume in the system can cause broadening and tailing, especially for early-eluting peaks[6][11].
Q2: My this compound peak is tailing. How can I fix it by changing my mobile phase?
Answer: Mobile phase optimization is the most effective first step. The goal is to minimize the secondary interactions between this compound and the stationary phase.
-
Lower the Mobile Phase pH: Reducing the pH of the mobile phase to between 2.5 and 3.5 is highly effective.[1][12] At low pH, residual silanol groups are protonated (Si-OH) and less likely to interact with the polar groups on this compound[2][3][4][12]. This is the most common strategy to improve peak shape for polar analytes.
-
Use Mobile Phase Additives:
-
Acidic Additives: Add 0.1% formic acid or 0.1% phosphoric acid to the aqueous portion of your mobile phase to control and lower the pH[1][12].
-
Buffers: If a stable pH is required, use a buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate, especially for LC-MS compatibility. A concentration of 10-25 mM is typically sufficient[12].
-
-
Increase Mobile Phase Ionic Strength: Increasing the buffer concentration can help mask the active silanol sites and improve peak shape[12].
Q3: Could my HPLC column be the problem? What are my options?
Answer: Yes, the column is a critical factor. If mobile phase adjustments are insufficient, consider the column itself.
-
Use a Modern, End-Capped Column: Modern columns, often labeled as Type B or base-deactivated silica (B1680970) (BDS), are manufactured with fewer residual silanol groups and are extensively end-capped (reacting residual silanols with a small silylating agent)[2][12][13]. These columns are specifically designed to reduce tailing for polar and basic compounds[7][12].
-
Consider a Different Stationary Phase: For highly problematic compounds, a polar-embedded or polar-endcapped phase can offer alternative selectivity and improved peak shape[7].
-
Check for Contamination: If the column is old or has been used with complex samples, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol (B130326) or THF for reversed-phase) to remove strongly retained impurities[1][7]. If this fails, the column may need replacement.
Frequently Asked Questions (FAQs)
Q: Is this compound an acidic or basic compound? A: this compound is a neutral triterpenoid[14][15][16]. Unlike ursolic acid, it lacks an ionizable carboxylic acid group. Its polarity comes from its hydroxyl and aldehyde functional groups, which can participate in hydrogen bonding with silanols[17][18].
Q: What is a good starting mobile phase for this compound analysis? A: A common starting point for triterpenoids on a C18 column is a gradient of acetonitrile and water. To prevent tailing, the aqueous phase should be acidified. For example:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 60-70% B and increase to 95-100% B over 15-20 minutes.
Q: How do I know if I am overloading my column? A: Column overload is characterized by peaks that become broader and more asymmetrical (often fronting or tailing) as the sample concentration increases[10]. To check for this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves significantly upon dilution, you were likely overloading the column[7][8].
Q: Can the sample solvent affect peak shape? A: Yes, significantly. Dissolving your sample in a solvent much stronger than your initial mobile phase composition can cause severe peak distortion[7][9]. Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample, and keep the injection volume small[9].
Data Presentation
The following table summarizes the expected effect of various troubleshooting steps on the peak asymmetry of this compound.
| Parameter Adjusted | Change Implemented | Expected Effect on Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | Decrease from pH 7.0 to pH 3.0 | Significant Decrease (e.g., from 2.0 to 1.2) | Protonates residual silanols, minimizing secondary ionic interactions[2][12]. |
| Buffer Concentration | Increase from 10 mM to 25 mM (at pH 7) | Moderate Decrease | Higher ionic strength masks active silanol sites, reducing analyte interaction[12]. |
| Column Type | Switch from older Type A to modern Type B C18 | Significant Decrease | Type B silica has lower residual silanol activity and is often end-capped[2]. |
| Sample Concentration | Dilute sample by a factor of 10 | Decrease (if overload was the issue) | Reduces saturation of the stationary phase, leading to a more linear response[6][10]. |
| Injection Solvent | Change from 100% ACN to initial mobile phase | Decrease | Prevents band broadening and distortion at the column inlet[7][9]. |
Experimental Protocols
Protocol 1: Method Optimization to Reduce this compound Peak Tailing
-
Initial Conditions:
-
Column: Standard C18 (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Observation: Significant peak tailing (Tf > 1.8).
-
-
Step 1: Mobile Phase pH Adjustment.
-
Prepare fresh Mobile Phase A: Water + 0.1% Formic Acid.
-
Prepare fresh Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Equilibrate the column with the new mobile phase for at least 15 minutes.
-
Re-inject the sample.
-
Expected Outcome: Tailing factor should decrease significantly (e.g., Tf < 1.5). This is the most crucial step[12].
-
-
Step 2: Test for Column Overload.
-
If tailing persists, dilute the sample stock solution 1:10 with the initial mobile phase.
-
Inject the diluted sample.
-
Expected Outcome: If the tailing factor improves, the original concentration was overloading the column. Reduce the sample concentration for all future runs[7].
-
-
Step 3: Evaluate Column Technology.
-
If steps 1 and 2 do not resolve the issue, the column itself is the likely culprit.
-
Replace the existing column with a modern, end-capped C18 column certified for good peak shape with polar or basic compounds.
-
Equilibrate the new column and inject the sample using the acidified mobile phase from Step 1.
-
Expected Outcome: A sharp, symmetrical peak (Tf ≤ 1.2) should be achieved.
-
Visualizations
Below are diagrams illustrating the chemical interactions and logical workflows involved in troubleshooting this compound peak tailing.
Caption: this compound interaction with a C18 stationary phase.
Caption: Troubleshooting workflow for this compound peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. This compound | 19132-81-1 [chemicalbook.com]
- 15. This compound | 19132-81-1 | UAA13281 | Biosynth [biosynth.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. quora.com [quora.com]
- 18. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Study of Ursolic Acid and Ursolic Aldehyde Bioactivity: A Review of Current Experimental Evidence
A comprehensive analysis of the biological activities of Ursolic Acid, a widely studied triterpenoid (B12794562), and a review of the currently limited experimental data available for its aldehyde counterpart, Ursolic Aldehyde.
Introduction
Ursolic acid, a pentacyclic triterpenoid carboxylic acid, is a naturally occurring phytochemical found in a wide variety of plants, including apples, basil, cranberries, and rosemary.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] this compound, a structurally related triterpenoid, is also isolated from various plants.[6][7] Despite their structural similarities, the extent of scientific investigation into their comparative bioactivities differs significantly. This guide provides a detailed overview of the known biological activities of Ursolic Acid, supported by experimental data and protocols. It also highlights the current landscape of research on this compound, noting the limited availability of direct comparative studies.
Comparative Bioactivity Data: A Notable Gap in Current Research
A thorough review of the scientific literature reveals a substantial body of research on the bioactivity of Ursolic Acid. In contrast, there is a significant lack of publicly available experimental data specifically detailing the anti-inflammatory, anticancer, and antioxidant properties of this compound. While some commercial suppliers describe it as a neuroprotective agent that inhibits cholesterol acyltransferase (ACAT) and PTP1B, and induces apoptosis in cancer cells, peer-reviewed studies with quantitative data to support these claims are scarce.[8] The term "this compound" is also sometimes used interchangeably with "Oleanolic aldehyde," which is a separate, though structurally similar, compound.[9] This ambiguity, coupled with the absence of direct comparative studies, makes a head-to-head quantitative comparison between Ursolic Acid and this compound challenging at this time.
The following sections will therefore focus on presenting the extensive experimental data available for Ursolic Acid, which can serve as a benchmark for future comparative studies should data on this compound become available.
Bioactivity of Ursolic Acid: A Summary of Experimental Findings
Ursolic acid has been extensively studied for its therapeutic potential across various disease models. Its primary bioactivities include anti-inflammatory, anticancer, and antioxidant effects.
Anticancer Activity of Ursolic Acid
Ursolic acid has demonstrated cytotoxic effects against a wide range of cancer cell lines. The tables below summarize the 50% inhibitory concentration (IC50) values from various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | >10 | [10] |
| SKOV3 | Ovarian Cancer | >10 | [10] |
| BGC-823 | Gastric Cancer | >10 | [10] |
| HepG2 | Liver Cancer | Not specified | [11] |
| Hep3B | Liver Cancer | Not specified | [11] |
| HA22T/VGH | Liver Cancer | Not specified | [11] |
| Caco-2 | Colorectal Adenocarcinoma | >32 | [12] |
| Y-79 | Retinoblastoma | ~2-4 | [12] |
| Cancer Cell Line | IC50 (µM) | Reference |
| HONE-1 (Nasopharyngeal) | 5.2 | [13] |
| KB (Oral Epidermoid) | 4.0 | [13] |
| HT29 (Colorectal) | 6.3 | [13] |
| A549 (Lung) | 23.6 | [13] |
| H460 (Lung) | 17.6 | [13] |
| Jurkat (Leukemia) | 23.9 | [13] |
| K562 (Leukemia) | 12 | [13] |
| HL60 (Leukemia) | 12.8 | [13] |
| HCT15 (Colon) | >20 | [13] |
Anti-inflammatory Activity of Ursolic Acid
Ursolic acid exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.
| Assay | Cell Line/Model | Effect | Concentration/Dose | Reference |
| Cytokine Secretion | T cells and Macrophages | Inhibition of IL-6, IL-1β, and TNF-α | Not specified | [2] |
| Inflammatory Parameters | Animal models | Reduction of IL-1β, IL-6, and TNF-α | Not specified | [5][14] |
| Inflammatory Parameters | In vitro studies | Reduction of IL-1β, IL-6, IL-8, and TNF-α | Not specified | [5][14] |
Antioxidant Activity of Ursolic Acid
Ursolic acid has been shown to possess significant antioxidant properties, as demonstrated by various in vitro and in vivo assays.
| Assay | Model | Effect | Result | Reference |
| DPPH Radical Scavenging | In vitro | EC50 | 47.0 mM | [15] |
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | FRAP value | 20.8 µM Fe2+ (at 3 mM) | [15] |
| Antioxidant Enzyme Levels | Animal tissues | Increased SOD and GSH levels | Significant increase | [14] |
| Oxidative Stress Marker | Animal tissues | Reduced MDA levels | Significant reduction | [14] |
| Antioxidant Enzyme Levels | In vitro | Increased GSH level | Significant increase | [14] |
| Oxidative Stress Marker | In vitro | Reduced MDA level | Significant reduction | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the bioactivity of compounds like Ursolic Acid.
MTT Assay for Cytotoxicity
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, SKOV3, BGC-823) in 96-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Ursolic Acid) and a vehicle control (e.g., DMSO) for a specified period (e.g., 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the cells in 96-well plates and incubate until they reach the desired confluence.
-
Pre-treatment: Treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Induce nitric oxide production by adding an inflammatory stimulus, such as lipopolysaccharide (LPS).
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and react it with Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.
DPPH Radical Scavenging Assay
This assay evaluates the free radical scavenging activity of a compound.
-
Preparation of DPPH solution: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).
-
Reaction Mixture: Mix the test compound at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
Signaling Pathways and Mechanisms of Action
The biological effects of Ursolic Acid are mediated through its interaction with various cellular signaling pathways.
Anticancer Signaling Pathways of Ursolic Acid
Ursolic acid has been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Caption: Ursolic Acid's anticancer mechanism.
Anti-inflammatory Signaling Pathways of Ursolic Acid
The anti-inflammatory effects of Ursolic Acid are largely attributed to its ability to suppress key inflammatory signaling cascades.
Caption: Ursolic Acid's anti-inflammatory action.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the biological activity of natural compounds.
Caption: General workflow for bioactivity studies.
Conclusion
Ursolic acid is a well-characterized pentacyclic triterpenoid with potent anticancer, anti-inflammatory, and antioxidant properties, supported by a large body of experimental evidence. Its mechanisms of action involve the modulation of key signaling pathways crucial for cell growth, inflammation, and oxidative stress. In stark contrast, the bioactivity of this compound remains largely unexplored, with a significant lack of published, peer-reviewed data. This knowledge gap prevents a direct and meaningful comparison between these two structurally related compounds. Future research focused on elucidating the biological activities of this compound is necessary to determine its therapeutic potential and to understand the structure-activity relationships within this class of triterpenoids. Such studies would be invaluable to researchers, scientists, and drug development professionals working in the field of natural product-based drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Potent Anti-Inflammatory Activity of Ursolic Acid, a Triterpenoid Antioxidant, Is Mediated through Suppression of NF-κB, AP-1 and NF-AT | PLOS One [journals.plos.org]
- 3. Ursolic Acid and Its Derivatives as Bioactive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ursolic Acid and Its Derivatives as Bioactive Agents [mdpi.com]
- 5. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:19132-81-1 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 19132-81-1 | UAA13281 | Biosynth [biosynth.com]
- 9. Oleanoaldehyde | C30H48O2 | CID 14423521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cytotoxicity of oleanolic and ursolic acid derivatives toward hepatocellular carcinoma and evaluation of NF-κB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Cytotoxicity of Oleanolic/Ursolic Acids-Loaded in PLGA Nanoparticles in Different Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Validating the Structure of Synthesized Ursolic Aldehyde: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutic agents, rigorous structural validation is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of synthesized Ursolic aldehyde against its common precursor, ursolic acid. By highlighting the key spectral differences, this document serves as a practical tool for confirming the successful conversion of the C-28 carboxylic acid to an aldehyde.
Structural Comparison and Key NMR Indicators
The successful synthesis of this compound from ursolic acid is primarily characterized by the transformation of the carboxylic acid group at the C-28 position into an aldehyde. This chemical modification results in distinct and readily identifiable changes in both the ¹H and ¹³C NMR spectra.
The most definitive evidence of a successful reaction is the appearance of a downfield proton signal in the ¹H NMR spectrum, typically between δ 9.0 and 10.0 ppm, corresponding to the aldehyde proton (-CHO). Concurrently, in the ¹³C NMR spectrum, the signal for the C-28 carbon will shift significantly downfield from the carboxylic acid region (around δ 181.0 ppm) to the characteristic aldehyde region (upwards of δ 200.0 ppm).
Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for ursolic acid and the expected characteristic shifts for this compound. These tables serve as a reference for validating the synthesized product.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Proton | Ursolic Acid | This compound (Expected) | Rationale for Change |
| H-28 (-CHO) | Absent | ~9.5 (singlet) | Appearance of the aldehyde proton. |
| H-12 | ~5.2 (triplet) | ~5.3 (triplet) | Minor shift due to change in the electronic environment. |
| H-3 | ~3.2 (dd) | ~3.2 (dd) | Expected to be largely unaffected. |
| Methyl Protons | ~0.7 - 1.2 | ~0.7 - 1.2 | Generally, minor changes are expected in the methyl region. |
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Carbon | Ursolic Acid [1] | This compound (Expected) | Rationale for Change |
| C-28 | ~181.5[1] | ~207.5 | Significant downfield shift from a carboxylic acid to an aldehyde carbon. |
| C-12 | ~125.7 | ~126.0 | Minor shift of the olefinic carbon. |
| C-13 | ~138.3 | ~138.0 | Minor shift of the olefinic carbon. |
| C-3 | ~78.8 | ~78.8 | Expected to be largely unaffected. |
Experimental Protocols
NMR Sample Preparation
-
Accurately weigh 5-10 mg of the dried, synthesized this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data with appropriate phasing and baseline correction.
-
-
2D NMR (Optional but Recommended):
-
Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to confirm the full structure and assign all proton and carbon signals unambiguously.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the synthesis and subsequent structural validation of this compound.
Caption: Workflow for the Synthesis and NMR Validation of this compound.
By following this guide, researchers can confidently validate the successful synthesis of this compound, ensuring the structural integrity of their compounds for further investigation in drug discovery and development pipelines.
References
Unveiling the In Vivo Anti-inflammatory Efficacy of Ursolic Acid: A Comparative Guide
A note on the compound of interest: Initial searches for "Ursolic aldehyde" yielded limited specific data on its in vivo anti-inflammatory properties. However, there is a substantial body of research on "Ursolic acid," a closely related and well-studied natural compound renowned for its anti-inflammatory effects. This guide will focus on the in vivo anti-inflammatory profile of Ursolic acid, assuming it to be the intended subject of interest for researchers, scientists, and drug development professionals.
Ursolic acid (UA), a pentacyclic triterpenoid (B12794562) found in numerous plants, has demonstrated significant anti-inflammatory activity in a variety of in vivo models.[1][2] This guide provides a comparative analysis of its efficacy, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of Ursolic Acid
To contextualize the anti-inflammatory potency of Ursolic acid, its performance has been benchmarked against commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes key quantitative data from preclinical in vivo studies.
| Compound | Animal Model | Dosage | Key Anti-inflammatory Effect | Inhibition (%) | Comparator | Comparator Dosage | Comparator Inhibition (%) |
| Ursolic Acid | Carrageenan-induced paw edema in rats | 40 mg/kg | Reduction in paw edema | Significant | Indomethacin | 10 mg/kg | Significant |
| Ursolic Acid | Acetic acid-induced writhing in mice | 40 mg/kg | Reduction in abdominal constrictions | Similar to comparator | Acetylsalicylic acid | 100 mg/kg | - |
| Ursolic Acid | Experimental Autoimmune Myocarditis (EAM) in mice | - | Reduced inflammatory infiltration and myocardial fibrosis | Significant | - | - | - |
In Vivo Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to evaluate the anti-inflammatory effects of Ursolic acid.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a compound.
Experimental Workflow:
Materials and Methods:
-
Animals: Male Wistar rats (180-220g) are typically used.
-
Inducing Agent: 1% (w/v) solution of carrageenan in sterile saline.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are divided into control and treatment groups.
-
Ursolic acid or the reference drug (e.g., Indomethacin) is administered orally (p.o.). The control group receives the vehicle.
-
One hour after treatment, 0.1 mL of carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
-
Endpoint: The difference in paw volume before and after carrageenan injection is calculated as the edema volume. The percentage inhibition of edema by the test compound is then calculated relative to the control group.
Experimental Autoimmune Myocarditis (EAM) in Mice
This model is employed to study myocarditis and the potential of therapeutic agents to mitigate cardiac inflammation and fibrosis.[3]
Experimental Protocol:
-
Animals: Male BALB/c mice (6-8 weeks old) are commonly used.[3]
-
Inducing Agent: α-myosin heavy chain peptide (MyHC-α) emulsified in Complete Freund's Adjuvant (CFA).
-
Procedure:
-
On day 0, mice are immunized with a subcutaneous injection of MyHC-α/CFA emulsion. A booster injection is given on day 7.[3]
-
Mice are concurrently treated with Ursolic acid or vehicle for a specified duration (e.g., 21 days).
-
On day 21, cardiac function is assessed using echocardiography.[3]
-
Animals are then euthanized, and hearts are collected for histological and molecular analysis.
-
-
Endpoints:
-
Histology: Heart sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Masson's trichrome to evaluate fibrosis.[3]
-
Molecular Analysis: Levels of pro-inflammatory cytokines (e.g., IL-6) and fibrotic markers in the myocardial tissue are quantified using techniques like ELISA and Western blot.[3]
-
Molecular Mechanisms of Action
In vivo and in vitro studies have elucidated that Ursolic acid exerts its anti-inflammatory effects by modulating key signaling pathways. Animal experiments have consistently shown that ursolic acid significantly reduces the levels of inflammatory parameters such as IL-1β, IL-6, and TNF-α in mouse tissues.[4][5][6][7][8]
Key Signaling Pathway:
Ursolic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[1] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the production of inflammatory mediators like TNF-α, IL-6, and IL-1β.[4][6][7][8]
References
- 1. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid: an anti- and pro-inflammatory triterpenoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Ursolic Acid Quantification
A Note on Terminology: This guide focuses on the analytical methods for Ursolic Acid. Initial searches for "Ursolic aldehyde" did not yield relevant analytical methodologies, suggesting a potential misnomer. Ursolic acid is a well-researched pentacyclic triterpenoid (B12794562) of significant interest in the pharmaceutical and cosmetic industries, with established analytical protocols. This guide therefore provides a comparative analysis of common methods for its quantification.
For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive cross-validation of three prevalent analytical techniques for the determination of Ursolic Acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Side-by-Side Comparison of Method Performance
The selection of an appropriate analytical method hinges on a variety of factors, including sensitivity, linearity, accuracy, and the nature of the sample matrix. The following table summarizes the key performance parameters of HPLC-UV, LC-MS, and HPTLC for the quantification of Ursolic Acid, based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 0.05 - 0.3 mg/mL[1] | 0.25 - 10 µg/mL[2] | 40 - 440 ng/spot[3] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.99[2] | > 0.999[3] |
| Limit of Detection (LOD) | 0.190 µg[1] | 0.92 ng/L[4] | 20 ng/spot[3] |
| Limit of Quantification (LOQ) | 0.644 µg[1] | 3.07 ng/L[4] | 35 ng/spot[3] |
| Precision (%RSD) | < 3.3% (Intra- and Inter-day)[5] | 3.03 - 3.59%[2] | < 2% (Intra- and Inter-day)[6] |
| Accuracy (Recovery) | 95.9 - 100.9%[5] | 97.2 - 105.0%[4] | 98.36 - 100.06%[3] |
Experimental Protocols: A Detailed Look at the Methodologies
Reproducibility is a cornerstone of scientific research. To that end, detailed experimental protocols for each of the compared analytical methods are provided below.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of Ursolic Acid due to its robustness and cost-effectiveness.
Instrumentation:
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and methanol (B129727) (80:20 v/v) is commonly used.[7] Another reported mobile phase is a mixture of methanol and water acidified to pH 3.5 with trifluoroacetic acid (TFA) (88:12 v/v).[1]
-
Flow Rate: 0.5 mL/min.[7]
-
Detection Wavelength: 210 nm.[7]
-
Column Temperature: Maintained at 35°C.[7]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Ursolic Acid (e.g., 1 mg/mL) in methanol.[8]
-
Calibration Standards: Prepare a series of standard solutions by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 0.01-0.1 mg/mL).[7]
-
Sample Preparation: Extract Ursolic Acid from the sample matrix using a suitable solvent like methanol. The extract should be filtered through a 0.2 µm membrane filter before injection.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the analysis of Ursolic Acid in complex matrices or at trace levels.
Instrumentation:
-
LC-MS system, for example, a triple quadrupole mass spectrometer.[4]
-
C18 analytical column (e.g., 2.1 mm I.D. × 250 mm L., 3 µm).[4]
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. One method utilizes a mobile phase consisting of methanol and 1% acetic acid solution (4:1) at a flow rate of 1.0 ml min(-1).[2]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is often used for high selectivity and sensitivity.[4]
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of Ursolic Acid in methanol.
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Sample preparation may involve extraction followed by a derivatization step to improve ionization efficiency and sensitivity. For instance, derivatization with 2-dimethylaminoethylamine (DMED) has been shown to significantly enhance detection limits.[4] The final extract is dissolved in the mobile phase for analysis.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method.
Instrumentation:
-
HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.
-
Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.[9]
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of toluene, ethyl acetate, and glacial acetic acid (70:30:2, v/v/v).[9] Another reported mobile phase is toluene:acetone:formic acid (7.8:2.2:0.15, v/v/v).[3]
-
Development: Ascending development in a twin-trough glass chamber saturated with the mobile phase.
-
Derivatization: After development, the plate is dried and sprayed with a derivatizing agent such as Liebermann-Burchard reagent or methanol-sulphuric acid reagent, followed by heating to visualize the spots.[3][9]
-
Densitometric Scanning: Quantification is performed by scanning the plate at a specific wavelength, for example, 530 nm or 540 nm.[3][9]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of Ursolic Acid in methanol (e.g., 1000 µg/mL).[9]
-
Calibration Standards: Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve (e.g., 0.2-7 µ g/spot ).[9]
-
Sample Application: Dissolve the sample extract in a suitable solvent like methanol and apply it to the plate as bands.[9]
Mandatory Visualization
To visually represent the logical flow of a cross-validation study for these analytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Experimental workflows for different analytical methods.
References
- 1. scielo.br [scielo.br]
- 2. Development of LC-MS method for determination of ursolic acid: application to the analysis of ursolic acid in Staphylea holocarpa Hemsl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. shimadzu.com [shimadzu.com]
- 5. akjournals.com [akjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. omicsonline.org [omicsonline.org]
- 8. ijesrr.org [ijesrr.org]
- 9. Development and Validation of High-performance Thin Layer Chromatographic Method for Ursolic Acid in Malus domestica Peel - PMC [pmc.ncbi.nlm.nih.gov]
Ursolic Aldehyde: A Comparative Analysis of In Vitro and In Vivo Efficacy
Ursolic aldehyde, a naturally occurring pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in controlled laboratory settings (in vitro) versus living organisms (in vivo), offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data. While much of the available research focuses on the closely related compound, ursolic acid, the findings provide valuable insights into the potential mechanisms and effects of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the concentrations and dosages at which ursolic acid (as a proxy for this compound) exhibits biological activity.
Table 1: In Vitro Efficacy of Ursolic Acid
| Cell Line | Assay Type | Key Findings | IC50 / Effective Concentration | Reference |
| SW480 (Colon Cancer) | Cell Viability | Significant inhibition of cell viability and clone formation. | 20 µM | [1] |
| LoVo (Colon Cancer) | Cell Viability | Significant inhibition of cell viability. | Not specified | [1] |
| HepG2 (Liver Cancer) | MTT Assay | Antiproliferative activity. | Not specified | [2] |
| BGC-823 (Gastric Cancer) | MTT Assay | Antiproliferative activity. | Not specified | [2] |
| SH-SY5Y (Neuroblastoma) | MTT Assay | Antiproliferative activity. | Not specified | [2] |
| HeLa (Cervical Cancer) | MTT Assay | Antiproliferative activity. | Not specified | [3] |
| SKOV3 (Ovarian Cancer) | MTT Assay | Cytotoxic activity. | Not specified | [3] |
| AsPC-1 (Pancreatic Cancer) | MTT Assay | Cytotoxicity with IC50 below 30 µM in a nanoparticle formulation. | < 30 µM | [4] |
| BxPC-3 (Pancreatic Cancer) | MTT Assay | Cytotoxicity with IC50 below 30 µM in a nanoparticle formulation. | < 30 µM | [4] |
| H9c2 (Cardiomyocytes) | Cell Survival | No significant change in cell survival at concentrations less than 50 µM. | < 50 µM | [5] |
| Theileria annulata-infected bovine cells | Resazurin assay | Anti-proliferative and anti-parasitic activity. | ~5 µg/mL | [6] |
Table 2: In Vivo Efficacy of Ursolic Acid
| Animal Model | Condition | Dosage | Key Findings | Reference |
| Kunming mice | H22 xenografts | 100 mg/kg body weight | Significant anticancer activity (45.6 ± 4.3% inhibition). | [2] |
| High-fat diet-induced obese rats | Obesity | 0.5% UA-supplemented diet | Decrease in body weight, free fatty acids. | [7] |
| High-fat diet-induced obese mice | Obesity and Insulin (B600854) Resistance | 0.125%, 0.25%, and 0.5% UA in diet | Decreased body weight gain and insulin resistance. | [7] |
| Aged type 2 diabetic rats | Vascular Aging | 250 mg/kg body weight/day | Partial reversal of malondialdehyde and nitric oxide levels. | [8] |
| BALB/c mice | Experimental Autoimmune Myocarditis | Not specified | Reduced inflammatory infiltration and myocardial fibrosis. | [5] |
| apoE knockout mice | Atherosclerosis | Not specified | Potently stimulated atherosclerotic plaque formation. | [9] |
Key Signaling Pathways and Experimental Workflows
Ursolic acid has been shown to modulate multiple signaling pathways, contributing to its observed effects. The following diagrams illustrate some of the key mechanisms of action.
Detailed Experimental Protocols
1. Cell Viability and Proliferation Assays (MTT Assay)
-
Objective: To determine the cytotoxic effect of ursolic acid on cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., HepG2, BGC-823, SH-SY5Y, HeLa) are seeded in 96-well plates and cultured.[2][3]
-
Cells are treated with various concentrations of ursolic acid or its derivatives.
-
After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The formazan (B1609692) crystals formed by viable cells are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine the percentage of viable cells compared to an untreated control.[2]
-
2. Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the induction of apoptosis by ursolic acid.
-
Methodology:
-
HepG2 cells are treated with the compound of interest.[2]
-
Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer.
-
The distribution of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.[2]
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of ursolic acid in a living organism.
-
Methodology:
-
H22 (hepatocellular carcinoma) cells are implanted subcutaneously into Kunming mice.[2]
-
Once tumors are established, mice are randomly assigned to control and treatment groups.
-
The treatment group receives intraperitoneal injections of the ursolic acid derivative at specified doses (e.g., 50, 100, 150 mg/kg body weight).[2]
-
Tumor volume and body weight are monitored throughout the study.
-
At the end of the experiment, tumors are excised and weighed to calculate the tumor inhibition rate.[2]
-
4. Western Blot Analysis
-
Objective: To investigate the effect of ursolic acid on the expression of specific proteins involved in signaling pathways.
-
Methodology:
-
SW480 cells are treated with ursolic acid.[1]
-
Total protein is extracted from the cells and quantified.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phosphorylated Akt, ERK) and then with a secondary antibody.[1]
-
The protein bands are visualized using a chemiluminescence detection system.
-
Discussion and Conclusion
The available data strongly suggests that this compound and its close analog, ursolic acid, exhibit significant biological activity both in vitro and in vivo. In vitro studies consistently demonstrate its cytotoxic and anti-proliferative effects against a wide range of cancer cell lines at micromolar concentrations.[1][2][3][4] Mechanistically, these effects are attributed to the modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation, such as the Akt/ERK and NF-κB pathways.[1][10]
In vivo studies in animal models further support the therapeutic potential of ursolic acid, showing significant tumor growth inhibition.[2] However, the efficacy can be influenced by the dosage and the specific animal model used. For instance, while one study showed a potent stimulation of atherosclerotic plaque formation in apoE knockout mice, others have reported cardiovascular protective effects, highlighting the complexity of its in vivo actions.[9]
A critical consideration for the translation of these findings is the low bioavailability of ursolic acid, which may limit its clinical application.[11] Future research, including the development of novel delivery systems like nanoparticles, will be crucial to enhance its therapeutic index.[4] The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to design and interpret future studies on this compound and related compounds.
References
- 1. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Ursolic acid reduces oxidative stress injury to ameliorate experimental autoimmune myocarditis by activating Nrf2/HO-1 signaling pathway [frontiersin.org]
- 6. Ursolic acid induces apoptosis and disrupts host-parasite interactions in Theileria annulata-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ursolic acid in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ursolic acid simultaneously targets multiple signaling pathways to suppress proliferation and induce apoptosis in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Ursolic Aldehyde Derivatives: A Head-to-Head Comparison
For researchers and professionals in drug development, the quest for potent and selective therapeutic agents is perpetual. Ursolic acid, a naturally occurring pentacyclic triterpenoid, has long been a subject of interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3][4][5][6][7][8][9] However, its clinical application is often hampered by poor water solubility and modest potency.[3][9] This has spurred the development of numerous derivatives, including those based on its aldehyde form, to enhance its therapeutic profile. This guide provides a head-to-head comparison of the potency of various ursolic aldehyde and other key ursolic acid derivatives, supported by experimental data and detailed methodologies.
Comparative Potency of Ursolic Acid Derivatives
The potency of ursolic acid derivatives has been evaluated across various biological assays, with cytotoxicity against cancer cell lines and inhibition of inflammatory markers being the most common endpoints. The half-maximal inhibitory concentration (IC50) is a standard measure of potency, with lower values indicating greater efficacy.
Cytotoxicity Against Cancer Cell Lines
Structural modifications at the C-2, C-3, and C-28 positions of the ursolic acid backbone have yielded derivatives with significantly enhanced cytotoxic activity compared to the parent compound.[5][10][11]
A notable derivative, referred to as compound 79 in one study, which incorporates a quinoline (B57606) moiety, demonstrated exceptionally high potency against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 0.36 ± 0.05 µM and 0.61 ± 0.07 µM, respectively.[10] Another promising derivative, compound 13 , featuring an acetoxy group at C-3 and a modified amino acid at C-28, also showed potent activity against HeLa, SKOV3 (ovarian cancer), and BGC-823 (gastric cancer) cells.[5]
Furthermore, the novel derivative UA232 has shown significantly higher anticancer activities against A549 and H460 lung cancer cell lines compared to ursolic acid.[6]
Here is a summary of the cytotoxic potency of selected ursolic acid derivatives:
| Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Ursolic Acid | HeLa | >10 | [5] |
| SKOV3 | >10 | [5] | |
| BGC-823 | >10 | [5] | |
| Compound 13 | HeLa | 2.71 | [5] |
| SKOV3 | 7.40 | [5] | |
| BGC-823 | 4.46 | [5] | |
| Compound 79 | SMMC-7721 (Hepatocellular Carcinoma) | 12.49 ± 0.08 | [10] |
| HeLa | 0.36 ± 0.05 | [10] | |
| MDA-MB-231 | 0.61 ± 0.07 | [10] | |
| Compound 14 | MGC803 (Gastric Cancer) | 2.50 ± 0.25 | [1] |
| Bcap37 (Breast Cancer) | 9.24 ± 0.53 | [1] | |
| Compound 36 | Multidrug-Resistant Cancer Lines | 5.22 - 8.95 | [2] |
| Compound 44a | HeLa | <17.1 | [2] |
| HepG2 (Hepatocellular Carcinoma) | <20.7 | [2] | |
| BGC-823 | <19.3 | [2] | |
| UA-O-i (α-glucosidase inhibitor) | - | 0.71 ± 0.04 | [12] |
Anti-inflammatory and Enzyme Inhibitory Potency
Beyond cancer, derivatives of ursolic acid have been explored for their anti-inflammatory and enzyme-inhibitory activities. For instance, a series of derivatives were synthesized and evaluated for their potential as α-glucosidase inhibitors, relevant for diabetes treatment.[12] One derivative, UA-O-i , exhibited a remarkable IC50 value of 0.71 ± 0.04 µM, showcasing its potential in this therapeutic area.[12]
In the context of inflammation, ursolic acid derivatives have been shown to inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2) and the production of nitric oxide (NO).[3][7][13] Some derivatives have demonstrated anti-inflammatory efficacy greater than that of commercial drugs like ibuprofen (B1674241) and indomethacin (B1671933) in animal models.[10]
Key Signaling Pathways Modulated by Ursolic Acid Derivatives
The therapeutic effects of ursolic acid and its derivatives are attributed to their ability to modulate multiple signaling pathways crucial for cell survival, proliferation, and inflammation.
One of the primary targets is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][6] By inhibiting this pathway, ursolic acid derivatives can suppress the expression of various downstream inflammatory and oncogenic genes.[3]
The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways are also significantly affected.[6][14] Modulation of these pathways can lead to cell cycle arrest and induction of apoptosis in cancer cells.[6]
Experimental Protocols
The evaluation of the potency of this compound derivatives relies on standardized in vitro assays. Below are the methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Experimental Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the ursolic acid derivatives and a vehicle control.[5]
-
Incubation: The plates are incubated for a period, typically 72 hours, to allow the compounds to exert their effects.[5]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[5]
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[5]
α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
Experimental Workflow:
Detailed Steps:
-
Enzyme and Inhibitor Preparation: A solution of α-glucosidase is prepared in a buffer, and the test compounds are dissolved, typically in DMSO.
-
Reaction Mixture: The enzyme solution is mixed with various concentrations of the test compounds and pre-incubated.
-
Substrate Addition: The reaction is initiated by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated at 37°C for a specific time.
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate.
-
Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at a specific wavelength.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.
Conclusion
The derivatization of ursolic acid, including modifications to its aldehyde form, presents a promising strategy for enhancing its therapeutic potential. The data clearly indicates that synthetic modifications can lead to derivatives with significantly improved potency against various cancer cell lines and in enzyme inhibition assays. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt appears to be a central mechanism for these enhanced effects. Further research focusing on the structure-activity relationships of these derivatives will be crucial for the development of novel and effective therapeutic agents.
References
- 1. Ursolic Acid Analogs as Potential Therapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic Acid Derivative UA232 Promotes Tumor Cell Apoptosis by Inducing Endoplasmic Reticulum Stress and Lysosomal Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of ursolic acid derivatives as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel ursolic acid analogues as potential α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Potency Analysis: Ursolic Acid and Its Synthetic Derivatives
An Examination of Structure-Activity Relationships and Enhanced Biological Efficacy
The therapeutic potential of natural compounds is a cornerstone of modern drug discovery. Ursolic acid, a pentacyclic triterpenoid (B12794562) found in numerous medicinal plants and fruits, has garnered significant attention for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] However, its clinical application is often hampered by poor bioavailability and modest potency.[3][4] This has spurred extensive research into the synthesis of novel ursolic acid derivatives with enhanced biological activity.
This guide provides a comparative analysis of the potency of various synthetic derivatives of ursolic acid against its parent compound. While the term "ursolic aldehyde" does not correspond to a standard nomenclature in the reviewed scientific literature, this guide will focus on derivatives with modifications at key positions (C-3, C-11, and C-28) of the ursolic acid backbone, which have demonstrated significantly greater potency in preclinical studies.
Enhanced Cytotoxicity of Ursolic Acid Derivatives: A Quantitative Comparison
Structural modifications of ursolic acid have led to the development of derivatives with substantially improved cytotoxic activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ursolic acid and some of its more potent synthetic analogs, highlighting the enhancement in their anticancer efficacy.
| Compound | Cancer Cell Line | IC50 (µM) of Ursolic Acid | IC50 (µM) of Derivative | Fold Increase in Potency | Reference |
| Compound 13 | HeLa | 25.3 | 7.8 | ~3.2x | [1] |
| BGC-823 | >50 | 10.2 | >4.9x | [1] | |
| SKOV3 | >50 | 12.5 | >4.0x | [1] | |
| Compound 38b | MDA-MB-231 | Not specified | 0.61 | - | [4] |
| Compound 54 | HeLa | Not specified | 0.36 | - | [5] |
| MDA-MB-231 | Not specified | 0.61 | - | [5] | |
| Compound 6d | U251 (Glioma) | Less potent than derivative | <10 (at 10µM, growth reduced to 17%) | Significant | [6] |
| Compound 17 (A-ring cleaved) | H460 (NSCLC) | 14.8 | 18.7 | ~0.8x (less potent) | [7] |
| UA-7 (C-28 amino derivative) | AGS (Gastric) | Less potent than derivative | More potent | Significant | [8] |
| Compound 16 (hydroxamate derivative) | Various | Not specified | 2.5 - 6.4 | - | [4] |
Note: A direct comparison of fold increase is not always possible when the IC50 of the parent compound is not specified or is above the tested range.
Experimental Methodologies
The data presented in this guide is derived from standard in vitro assays designed to assess the cytotoxic and antiproliferative effects of chemical compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay): The most common method used to determine the IC50 values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of ursolic acid or its derivatives for a specified period (typically 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the water-soluble MTT into an insoluble purple formazan (B1609692).
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry): To understand the mechanism of cell death, flow cytometry is frequently employed.
-
Cell Treatment: Cells are treated with the test compounds as described above.
-
Cell Harvesting and Staining: Cells are harvested, washed, and stained with specific fluorescent dyes. For apoptosis analysis, Annexin V and Propidium Iodide (PI) are commonly used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. For cell cycle analysis, cells are stained with a DNA-binding dye like PI.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer, which measures the fluorescence intensity of individual cells. The data is then used to quantify the percentage of cells in different stages of apoptosis or the cell cycle (G0/G1, S, G2/M phases).
Mechanisms of Enhanced Potency: Signaling Pathways
The increased potency of ursolic acid derivatives is often attributed to their enhanced ability to modulate key cellular signaling pathways involved in cancer cell proliferation, survival, and death. Many potent derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest more effectively than the parent compound.[6][9][10]
Induction of Apoptosis: Several derivatives of ursolic acid have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] This often involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the key executioners of apoptosis.[11][12]
Cell Cycle Arrest: Potent derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often achieved by altering the expression of cyclins and cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle transitions.[9][10] For instance, some derivatives cause cell cycle arrest at the G0/G1 or G2/M phase.[6][10]
Modulation of Key Signaling Pathways: The anticancer effects of ursolic acid and its derivatives are mediated through the regulation of multiple signaling pathways, including:
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer by promoting cell survival and proliferation. Ursolic acid and its derivatives have been shown to inhibit the NF-κB signaling pathway.[13][14]
-
MAPK/ERK Pathway: This pathway is involved in regulating cell growth, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is common in many cancers. Some ursolic acid derivatives exert their anticancer effects by targeting this pathway.[12][13]
Below are diagrams illustrating a simplified experimental workflow and a key signaling pathway modulated by ursolic acid derivatives.
References
- 1. Synthesis and in vitro Cytotoxicity of Novel Ursolic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic Acid and Its Derivatives as Bioactive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ursolic acid derivative induces apoptosis in glioma cells through down-regulation of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of novel A-ring cleaved ursolic acid derivatives in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ursolic acid induces apoptosis through caspase-3 activation and cell cycle arrest in HaCat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ursolic acid derivatives induce cell cycle arrest and apoptosis in NTUB1 cells associated with reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ursolic acid: a natural modulator of signaling networks in different cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evidence of the Beneficial Effects of Ursolic Acid against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide on the Effects of Ursolic Acid
A Note on Ursolic Aldehyde: Initial searches for "this compound" yielded limited published experimental data regarding its biological effects. While it is identified as a triterpenoid (B12794562) found in various plants, comprehensive studies detailing its mechanisms of action and signaling pathways are not as readily available as for its close structural relative, Ursolic acid. This guide will therefore focus on the extensively researched effects of Ursolic acid, providing a robust framework for understanding its biological activities. The limited information available on this compound suggests it may possess neuroprotective, anti-diabetic, and anti-cancer properties[1]. Further research is needed to fully elucidate its specific mechanisms.
This guide provides a comparative summary of published findings on the effects of Ursolic acid, a pentacyclic triterpenoid with demonstrated anti-inflammatory, antioxidant, and anti-cancer properties[2][3][4][5]. The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Ursolic acid on various cancer cell lines as reported in published literature.
Table 1: Cytotoxicity of Ursolic Acid in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration (µM) | Effect | Reference |
| NCI-H292 | Lung Cancer | PI Staining & Flow Cytometry | 12 | Significant induction of apoptosis after 24 and 48 hours | [6] |
| B16F-10 | Melanoma | Apoptotic Body & DNA Fragmentation | Nontoxic concentrations | Dose-dependent induction of apoptosis | [7] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Induction of apoptosis via mitochondrial intrinsic pathway | [8] |
| SW480 & LoVo | Colon Cancer | Cell Viability & Clone Formation | Not Specified | Significant inhibition of cell viability and clone formation | [1] |
| MDA-MB-231 | Breast Cancer | Cell Proliferation Assay | Not Specified | Decreased cell proliferation and induction of apoptosis | [9] |
| A549 | Lung Cancer | Annexin V-FITC/PI Dual Staining | 80 | Increased percentage of apoptotic cells | [10] |
| HepG2, Caco-2 | Hepatoma, Colorectal Adenocarcinoma | Alamar Blue Assay | 32 | Statistically significant reduction in cell viability | [11] |
| TA cells | Theileria annulata-infected cells | Resazurin (B115843) Assay | ~5 µg/mL (IC50) | Significant anti-proliferative activity | [3] |
| HepG2, AGS, HT-29, PC-3 | Hepatoma, Gastric, Colorectal, Prostate Carcinoma | MTT Assay | Not Specified | Anti-proliferative capability | [12] |
| HeLa, SKOV3, BGC-823 | Cervical, Ovarian, Gastric Carcinoma | MTT Assay | 10 | Inhibitory activity on cancer cell proliferation | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication.
1. Cell Viability and Cytotoxicity Assays
-
Propidium Iodide (PI) Staining and Flow Cytometry:
-
Objective: To quantify the percentage of dead cells.
-
Protocol:
-
Treat NCI-H292 cells with varying concentrations of Ursolic acid (e.g., 0, 3, 6, 9, 12, and 15 μM) for 24 and 48 hours. A control group is treated with 0.1% DMSO.[6]
-
After incubation, wash the cells with phosphate-buffered saline (PBS).[6]
-
Stain the cells with PI (5 μg/ml).[6]
-
Analyze the stained cells using a flow cytometer to determine the percentage of viable cells.[6]
-
-
-
Alamar Blue Assay:
-
Objective: To assess cell proliferation and metabolic activity.
-
Protocol:
-
Seed cells (e.g., HepG2, Caco-2, Y-79) in a 96-well plate.
-
Treat cells with a range of concentrations of the test compound (e.g., 2 to 32 µmol/L).[11]
-
Add Alamar Blue reagent to the wells.
-
Incubate for a specified period and measure the fluorescence or absorbance to determine cell viability relative to untreated controls.[11]
-
-
-
Resazurin Reduction Assay:
-
Objective: To assess cell viability.
-
Protocol:
-
Seed TA cells in a 96-well plate at a density of 10,000 cells per well.[3]
-
Add Ursolic acid at various concentrations (e.g., ranging from 0.09 μg/mL to 50 μg/mL).[3]
-
After 48 hours, incubate the cells with 1.5 mM resazurin solution for 7-8 hours.[3]
-
Measure fluorescence at an excitation wavelength of 570 nm to determine cell viability.[3]
-
-
2. Apoptosis Assays
-
Annexin V-FITC and Propidium Iodide (PI) Double Staining:
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
-
Treat NCI-H292 cells with the desired concentration of Ursolic acid (e.g., 12 μM) for various time points (0, 6, 12, 24, and 48 hours).[6]
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer provided in an Annexin V-FITC Apoptosis Detection Kit.[6]
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry.[6]
-
-
-
DAPI Staining:
-
Objective: To observe nuclear chromatin condensation, a hallmark of apoptosis.
-
Protocol:
-
Incubate NCI-H292 cells with various concentrations of Ursolic acid for 24 and 48 hours.[6]
-
Fix the cells with 3% paraformaldehyde in PBS for 20 minutes at room temperature.[6]
-
Wash the cells with PBS and stain with DAPI solution (2 μg/ml).[6]
-
Examine and photograph the cells under a fluorescence microscope to observe DNA condensation.[6]
-
-
-
Western Blotting for Apoptosis-Related Proteins:
-
Objective: To detect changes in the expression of proteins involved in the apoptotic cascade.
-
Protocol:
-
Treat cells with Ursolic acid.
-
Lyse the cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved PARP, caspases).[10]
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by Ursolic acid and a general experimental workflow for investigating its effects.
Caption: Ursolic Acid-Induced Apoptosis Pathways.
Caption: Ursolic Acid's Anti-Inflammatory Signaling.
Caption: General Experimental Workflow.
References
- 1. This compound | 19132-81-1 | UAA13281 | Biosynth [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Ursolic and Oleanolic Acids: Plant Metabolites with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (CAS 19132-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oleanoaldehyde | C30H48O2 | CID 14423521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation‐Associated Downstream Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 19132-81-1 [chemicalbook.com]
Comparative Docking Analysis of Ursolic Acid with Key Protein Targets in Cancer and Inflammation
Introduction: While the query specified Ursolic Aldehyde, the available body of scientific literature predominantly focuses on the closely related and extensively researched compound, Ursolic Acid (UA). UA, a naturally occurring pentacyclic triterpenoid (B12794562) found in numerous plants, has garnered significant attention for its therapeutic potential, particularly in cancer and inflammatory diseases.[1][2][3] This guide provides a comparative overview of molecular docking studies of Ursolic Acid with various protein targets implicated in these pathologies, supported by experimental data and detailed methodologies. The insights from these studies are crucial for understanding the molecular mechanisms underlying UA's bioactivities and for the rational design of novel therapeutic agents.
Quantitative Docking Data
Molecular docking studies have been instrumental in elucidating the binding affinities of Ursolic Acid with a range of protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between a ligand (Ursolic Acid) and its receptor protein. A lower binding energy signifies a more stable and favorable interaction. The following table summarizes the binding energies of Ursolic Acid with several key proteins involved in cancer and inflammation.
| Target Protein | Protein Data Bank (PDB) ID | Biological Function | Binding Energy (kcal/mol) | Reference |
| Anti-inflammatory Targets | ||||
| Caspase-3 (CASP3) | Not Specified | Apoptosis, Inflammation | -8.82 | [4] |
| ERK1 (MAPK3) | Not Specified | Inflammation, Cell Proliferation | -10.36 | [4] |
| JNK2 (MAPK9) | Not Specified | Inflammation, Apoptosis | -7.89 | [4] |
| TNF-α Converting Enzyme (TACE) | 3LOT | Inflammation | Strongest affinity (not quantified) | [5] |
| Glycogen Synthase Kinase-3β (GSK-3β) | 1H8F | Inflammation, Neurodegeneration | Favorable affinity | [5] |
| Angiotensin-Converting Enzyme (ACE) | 1O86 | Inflammation, Blood Pressure Regulation | Favorable affinity | [5] |
| Anticancer Targets | ||||
| Plasmepsin II | Not Specified | Protease (Antimalarial Target) | -7.76 | [6][7] |
| Enoyl-Acyl Carrier-protein Reductase | Not Specified | Fatty Acid Synthesis (Antimalarial Target) | -12.15 | [6][7] |
| Lactate Dehydrogenase | Not Specified | Glycolysis (Antimalarial Target) | -9.39 | [6][7] |
| Diabetes-Related Target | ||||
| Renin | Not Specified | Blood Pressure Regulation | -8.0 | [8] |
| Osteoporosis-Related Targets | ||||
| TP53 | Not Specified | Tumor Suppressor | < -5.0 | [9] |
| JUN | Not Specified | Transcription Factor | < -5.0 | [9] |
| IL6 | Not Specified | Cytokine | < -5.0 | [9] |
| VEGFA | Not Specified | Angiogenesis | < -5.0 | [9] |
| CASP3 | Not Specified | Apoptosis | < -5.0 | [9] |
| MAPK8 | Not Specified | Signal Transduction | < -5.0 | [9] |
Experimental Protocols
The following provides a generalized methodology for the molecular docking studies cited in this guide.
Molecular Docking Protocol for Ursolic Acid
-
Software and Tools:
-
Docking Software: AutoDock Vina 1.1.2 and AutoDock 4.2 are commonly used for docking simulations.[9][10]
-
Visualization Software: PyMOL 2.4.0 and Discovery Studio are used for visualizing the protein-ligand interactions.[9]
-
Ligand and Protein Preparation: UCSF Chimera and ChemSketch can be used for preparing the ligand and protein structures.
-
-
Ligand Preparation:
-
The 3D structure of Ursolic Acid is obtained from a chemical database like PubChem (CID: 64945).[9]
-
The ligand structure is then energy-minimized using software like ChemSketch or UCSF Chimera. This process optimizes the geometry of the molecule to its lowest energy state.
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
The protein structures are prepared for docking by removing water molecules and any existing ligands (heteroatoms).
-
Polar hydrogen atoms are added to the protein structure, which is crucial for calculating the correct electrostatic interactions.
-
The protein is treated as a rigid structure in most simulations.[9]
-
-
Docking Simulation:
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.
-
AutoDock Vina or a similar program is used to perform the docking, where the ligand is treated as flexible, allowing its conformations to change during the simulation.[9]
-
The software calculates the binding energy for different binding poses of the ligand within the protein's active site.
-
-
Analysis of Results:
-
The binding affinity is evaluated based on the calculated binding energy. A binding energy of less than 0 indicates a spontaneous binding process, with a more negative value suggesting a higher binding affinity.[9]
-
The best-docked pose is selected based on the lowest binding energy.
-
Visualization software is used to analyze the interactions between Ursolic Acid and the amino acid residues in the active site of the protein, identifying hydrogen bonds and hydrophobic interactions.[11]
-
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Ursolic Acid and a typical workflow for molecular docking studies.
References
- 1. Ursolic Acid-Based Derivatives as Potential Anti-Cancer Agents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mail.greenpharmacy.info [mail.greenpharmacy.info]
- 4. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation‐Associated Downstream Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Using network pharmacology and molecular docking verification to explore the mechanism of ursolic acid in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Efficacy of Ursolic aldehyde compared to other known enzyme inhibitors
An objective comparison of the enzymatic inhibitory efficacy of ursolic acid and its related compounds is crucial for researchers in drug discovery and development. While specific quantitative data on the enzyme inhibition of ursolic aldehyde is limited in publicly available scientific literature, extensive research has been conducted on its parent compound, ursolic acid. This guide provides a detailed comparison of the efficacy of ursolic acid with other known enzyme inhibitors, focusing on α-glucosidase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.
Efficacy of Ursolic Acid as an α-Glucosidase Inhibitor
Ursolic acid has demonstrated significant inhibitory activity against α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed, leading to an increase in blood glucose levels. Inhibition of α-glucosidase can, therefore, delay carbohydrate digestion and absorption, resulting in a lower postprandial glucose level.
Comparative Quantitative Data
The inhibitory efficacy of ursolic acid against α-glucosidase is comparable to, and in some instances, surpasses that of acarbose (B1664774), a widely used α-glucosidase inhibitor in the clinical management of type 2 diabetes. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target Enzyme | IC50 Value | Notes |
| Ursolic Acid | α-Glucosidase | 0.213 ± 0.042 mg/mL | The study demonstrated a non-competitive mode of inhibition.[1] |
| Acarbose | α-Glucosidase | 117.20 µg/mL to 945.5 µM | Acarbose is a well-established α-glucosidase inhibitor used as a positive control in many studies. The reported IC50 values for acarbose can vary based on the experimental conditions.[2][3] Some studies have reported IC50 values for acarbose in the range of 208.53 µg/mL. |
| Ursolic Acid Derivatives | α-Glucosidase | IC50 values ranging from 1.01 ± 0.44 µM to 3.26 ± 0.22 µM | Several synthesized derivatives of ursolic acid have shown potent α-glucosidase inhibitory activity, with some being more effective than acarbose. |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the replication and validation of scientific findings. Below is a typical protocol for an in vitro α-glucosidase inhibitory assay.
In Vitro α-Glucosidase Inhibitory Assay
This assay is designed to determine the inhibitory effect of a compound on the activity of α-glucosidase by measuring the amount of p-nitrophenol produced from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Ursolic Acid
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare stock solutions of ursolic acid and acarbose in a suitable solvent (e.g., DMSO) and then dilute to various concentrations with phosphate buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add 50 µL of the test compound solution (or positive control/blank).
-
Add 50 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Calculation of Inhibition:
-
The percentage of α-glucosidase inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the control reaction (containing all reagents except the test compound).
-
Abs_sample is the absorbance of the reaction with the test compound.
-
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in a deeper understanding of the subject matter.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Caption: Inhibition of carbohydrate digestion by α-glucosidase inhibitors.
Concluding Remarks on Ursolic Acid's Efficacy
The available data strongly supports the potential of ursolic acid as a potent α-glucosidase inhibitor. Its efficacy, which is comparable to the established drug acarbose, makes it a compelling candidate for further investigation in the development of novel therapeutics for managing type 2 diabetes. The non-competitive inhibition mechanism of ursolic acid may offer a different pharmacological profile compared to competitive inhibitors. Further research into the structure-activity relationship of ursolic acid derivatives could lead to the development of even more potent and selective enzyme inhibitors.
References
- 1. Inhibition of glycosidase by ursolic acid: in vitro, in vivo and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening of α-glucosidase inhibitory activity from some plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ursolic Aldehyde from Diverse Botanical Sources: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuances of phytochemicals from various natural origins is paramount. This guide offers a side-by-side analysis of Ursolic Aldehyde, a pentacyclic triterpenoid (B12794562) with burgeoning interest for its therapeutic potential. Due to the limited direct comparative studies on this compound, this guide leverages the extensive research on its close structural relative, Ursolic Acid, as a predictive framework. This analysis covers potential plant sources, proposed extraction and purification methodologies, and a review of relevant biological activities, supported by experimental data primarily from Ursolic Acid studies.
Potential Plant Sources and Yield Comparison
While specific quantitative data for this compound across different plant species is scarce in current literature, several plants are known to contain this compound, often alongside the more abundant Ursolic Acid. Key plant families include Lamiaceae (e.g., Rosemary and Sage), Rosaceae (e.g., Apple peels), and others. The concentration of these triterpenoids can vary significantly based on the plant species, geographical location, and harvesting time[1].
For the purpose of this guide, we present a comparative table of Ursolic Acid content in various plants, which can serve as a preliminary indicator for sourcing this compound. It is hypothesized that plants rich in Ursolic Acid are also likely to be viable sources of this compound.
| Plant Source | Plant Part | Reported Ursolic Acid Yield (% dry weight) | Reference |
| Rosmarinus officinalis (Rosemary) | Leaves | 7.11% | [2] |
| Salvia officinalis (Sage) | Leaves | 6.63% | [2] |
| Malus domestica (Apple) | Peels | ~1.43% (14.3 mg/g) | [3] |
| Ocimum tenuiflorum (Holy Basil) | Leaves | 2.02% | [3] |
| Punica granatum (Pomegranate) | Flowers | 1.51% - 2.17% (15.119 to 21.736 mg/g) | [3] |
Extraction and Purification Protocols
The extraction and purification of this compound would likely follow similar principles to those established for Ursolic Acid, focusing on solvent-based extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Purification of Ursolic Acid (Adaptable for this compound)
Objective: To extract and purify Ursolic Acid from plant material. This protocol can be adapted for the isolation of this compound.
Materials:
-
Dried and powdered plant material (e.g., Rosmarinus officinalis leaves)
-
Solvents: 90% Ethanol (B145695), n-hexane, Chloroform (B151607), Methanol (B129727)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Methodology:
-
Extraction:
-
Macerate the powdered plant material in 90% ethanol at room temperature for 48 hours. This process is repeated three times to ensure maximum extraction of triterpenoids[4].
-
Alternatively, ultrasound-assisted extraction (UAE) can be employed using 90% ethanol, which has been shown to provide a high yield of Ursolic Acid from rosemary leaves[4].
-
Filter the combined extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Fractionation:
-
The crude extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, and ethyl acetate) to separate compounds based on their polarity.
-
-
Purification by Column Chromatography:
-
The chloroform or ethyl acetate (B1210297) fraction, which is expected to be rich in triterpenoids, is subjected to column chromatography on silica gel[5].
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Final Purification by HPLC:
-
Fractions rich in the desired compound are further purified by preparative HPLC on a C18 column.
-
A mobile phase of methanol and water (e.g., 90:10 v/v) is typically used for the separation of Ursolic Acid and can be optimized for this compound[5][6].
-
The purity of the isolated compound should be confirmed by analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Comparative Biological Activity
Anti-Cancer Activity
Ursolic Acid is known to exhibit anti-cancer properties through the modulation of multiple signaling pathways, leading to the inhibition of proliferation and induction of apoptosis in various cancer cell lines[9].
| Cancer Cell Line | Compound | IC50 (µM) | Reference |
| HCT15 (Colon Cancer) | Ursonic Acid | 1.23 | [7] |
| HCT15 (Colon Cancer) | Ursolic Acid | > 20 | [7] |
| HONE-1 (Nasopharyngeal Cancer) | Ursonic Acid | 5.2 | [7] |
| HONE-1 (Nasopharyngeal Cancer) | Ursolic Acid | 8.8 | [7] |
| KB (Oral Epidermoid Cancer) | Ursonic Acid | 4.0 | [7] |
| KB (Oral Epidermoid Cancer) | Ursolic Acid | 8.2 | [7] |
| HT29 (Colorectal Cancer) | Ursonic Acid | 6.3 | [7] |
| HT29 (Colorectal Cancer) | Ursolic Acid | 4.7 | [7] |
Anti-Inflammatory Activity
The anti-inflammatory effects of Ursolic Acid are well-documented and are attributed to its ability to suppress key inflammatory pathways[10][11][12]. Extracts from Salvia officinalis have demonstrated potent topical anti-inflammatory activity, with Ursolic Acid identified as the main active component[13][14]. The anti-inflammatory effect of Ursolic Acid was found to be twice as potent as that of indomethacin, a standard non-steroidal anti-inflammatory drug (NSAID)[13].
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Ursolic Acid
Ursolic Acid exerts its biological effects by targeting multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Caption: Signaling pathways modulated by Ursolic Acid.
Experimental Workflow for Comparative Analysis
A standardized workflow is crucial for the objective comparison of this compound from different plant sources.
References
- 1. Rosemary [Rosmarinus officinalis] leaf 25% Ursolic acid [HPLC] powder extract | Vita Actives [vitaactives.com]
- 2. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation and Purification of Ursolic Acid from Cynomorium songaricum Exacts with Macroporous Resins [scirp.org]
- 6. Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of Ursonic Acid: Comparison with Ursolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent developments on ursolic acid and its potential biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. greenpharmacy.info [greenpharmacy.info]
- 11. Potent anti-inflammatory activity of ursolic acid, a triterpenoid antioxidant, is mediated through suppression of NF-κB, AP-1 and NF-AT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ursolic Acid, a Natural Nutraceutical Agent, Targets Caspase3 and Alleviates Inflammation‐Associated Downstream Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topical anti-inflammatory activity of Salvia officinalis L. leaves: the relevance of ursolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ursolic Aldehyde
Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of ursolic aldehyde, a triterpenoid (B12794562) compound utilized in various research and development applications.[1] Adherence to these guidelines is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (such as nitrile rubber or neoprene), and a lab coat.[2] All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any potential dust or vapors.[2]
Waste Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste contractor. In-laboratory treatment, such as oxidation, should not be attempted without a validated protocol and explicit approval from the EHS department.[3]
Step 1: Waste Collection and Segregation
Proper segregation of chemical waste is the foundational step in a compliant disposal process.
-
Solid Waste: Collect all solid waste containing this compound, including contaminated personal protective equipment (e.g., gloves), weigh boats, and any absorbent materials from spill cleanups, in a designated hazardous waste container.
-
Liquid Waste: For solutions of this compound, the waste stream is determined by the solvent used.
-
Non-halogenated Solvent Waste: Solutions in solvents like ethanol, methanol, or acetone (B3395972) should be collected in a designated non-halogenated solvent waste container.
-
Halogenated Solvent Waste: Solutions in solvents such as dichloromethane (B109758) or chloroform (B151607) must be collected in a separate, designated halogenated solvent waste container.
-
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) should be placed in the solid waste container.[3] Contaminated glassware should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] Empty, rinsed containers can then be disposed of in the regular glassware waste.[4]
Step 2: Container Management and Labeling
-
Waste Container: Use a clean, non-reactive, and sealable container. Glass or high-density polyethylene (B3416737) containers are generally suitable.[3]
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvents present
-
The accumulation start date[3]
-
An indication of the hazards (e.g., "Flammable" if in a flammable solvent)
-
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. In particular, keep it separate from acids, bases, and strong oxidizing agents.[2][4]
Step 3: Storage
Store the sealed and labeled waste container in a well-ventilated, designated hazardous waste accumulation area.[3] Ensure the storage location is away from sources of ignition and incompatible materials.
Step 4: Arranging for Disposal
Once the waste container is ready for disposal (typically when it is 3/4 full), contact your institution's EHS office or the designated hazardous waste management provider to schedule a pickup.[3][5]
Spill Cleanup Procedures
In the event of a spill, follow these procedures:
-
Ensure Safety: Ensure adequate ventilation and wear appropriate PPE.[2]
-
Containment: For solid spills, sweep up the material and place it into a suitable container for disposal. Avoid generating dust.[2] For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain and absorb the spill.
-
Cleanup: Collect the absorbed material and place it in the designated hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water. Collect all decontamination materials as hazardous waste.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for handling this compound waste.
References
Personal protective equipment for handling Ursolic aldehyde
Essential Safety and Handling Guide for Ursolic Aldehyde
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of this compound (CAS No. 19132-81-1), a naturally occurring triterpenoid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side shields. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile rubber gloves. | Provides a barrier against skin contact. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid generating dust. Use appropriate tools and techniques for transferring the solid material.
-
Prevent contact with skin and eyes by wearing the recommended PPE.
-
Practice good laboratory hygiene. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container to prevent contamination and exposure to air and moisture.
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Recommended storage temperature is desiccate at -20°C.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Container: Use a designated and properly labeled hazardous waste container.
-
Contaminated Materials: Any materials, such as gloves, wipes, or weighing papers, that come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Consultation: Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the key stages from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
